2,3-Pentanedione-13C2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
102.10 g/mol |
IUPAC Name |
(1,2-13C2)pentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i2+1,4+1 |
InChI Key |
TZMFJUDUGYTVRY-NDLBAUGKSA-N |
Isomeric SMILES |
CCC(=O)[13C](=O)[13CH3] |
Canonical SMILES |
CCC(=O)C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Pentanedione-13C2: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2,3-Pentanedione-13C2. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines a representative experimental protocol, and includes detailed visualizations to facilitate understanding.
Core Chemical Properties and Structure
This compound is the isotopically labeled form of 2,3-Pentanedione, a naturally occurring α-diketone found as a fermentation product in various foods and beverages like beer, wine, and yogurt.[1] It is also utilized as a flavoring agent to impart buttery, fruity, or caramel notes.[1] The primary distinction of the 13C2 variant is the substitution of two natural carbon atoms with the heavy isotope, carbon-13. This labeling makes it an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis, particularly in mass spectrometry.[1]
The molecular structure of 2,3-Pentanedione consists of a five-carbon chain with two adjacent ketone groups at positions 2 and 3. In this compound, the specific positions of the carbon-13 labels can vary depending on the synthetic route, but they are typically at the carbonyl carbons.
Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2,3-Pentanedione. It is important to note that most experimental data available is for the unlabeled compound. The properties of this compound are expected to be very similar, with the most significant difference being the molecular weight.
| Property | Value | Source |
| Molecular Formula | C313C2H8O2 | - |
| Molecular Weight | 102.12 g/mol | Calculated |
| Boiling Point | 110 - 112 °C | [2][3] |
| Melting Point | -52 °C | [2][3] |
| Density | 0.957 g/cm³ at 25 °C | [3] |
| Flash Point | 18 °C | [2] |
| Vapor Pressure | 28.5 hPa at 20 °C | [2] |
| Water Solubility | 66.7 g/L at 15 °C | [3][4] |
| log P (octanol/water) | -0.85 |
Experimental Protocols
Protocol: Quantification of 2,3-Pentanedione in a Biological Matrix using GC-MS with this compound as an Internal Standard
1. Objective: To accurately quantify the concentration of 2,3-Pentanedione in a biological sample (e.g., plasma, urine) using gas chromatography-mass spectrometry (GC-MS) and an isotopically labeled internal standard.
2. Materials:
- 2,3-Pentanedione (analytical standard)
- This compound (internal standard)
- Biological matrix (e.g., plasma)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Standard Preparation:
- Prepare a stock solution of 2,3-Pentanedione (1 mg/mL) in methanol.
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- Create a series of calibration standards by spiking known amounts of the 2,3-Pentanedione stock solution into the biological matrix to achieve a concentration range relevant to the expected sample concentrations.
4. Sample Preparation:
- Thaw biological samples to room temperature.
- To 100 µL of each sample, add 10 µL of the this compound internal standard stock solution.
- Vortex mix for 30 seconds.
- Add 500 µL of ethyl acetate for liquid-liquid extraction.
- Vortex mix for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the upper organic layer to a clean tube.
- Dry the organic extract over anhydrous sodium sulfate.
- Transfer the dried extract to a GC vial for analysis.
5. GC-MS Analysis:
- Injector: Splitless mode, 250 °C.
- Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 25 °C/min, hold for 2 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor the molecular ion or a characteristic fragment ion for both 2,3-Pentanedione and this compound. For example, for unlabeled 2,3-pentanedione (MW=100.12), a characteristic fragment might be m/z 43 (CH3CO+). For the 13C2 labeled version (MW=102.12), the corresponding fragment would be shifted.
6. Data Analysis:
- Integrate the peak areas for the selected ions of both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 2,3-Pentanedione in the unknown samples by interpolating their peak area ratios from the calibration curve.
start [label="Start: Biological Sample"];
add_is [label="Add this compound\n(Internal Standard)"];
vortex1 [label="Vortex Mix"];
add_ea [label="Add Ethyl Acetate\n(Extraction Solvent)"];
vortex2 [label="Vortex Mix"];
centrifuge [label="Centrifuge"];
transfer [label="Transfer Organic Layer"];
dry [label="Dry with Na2SO4"];
gcms [label="GC-MS Analysis"];
data [label="Data Analysis\n(Quantification)"];
end [label="End: Concentration Result"];
start -> add_is;
add_is -> vortex1;
vortex1 -> add_ea;
add_ea -> vortex2;
vortex2 -> centrifuge;
centrifuge -> transfer;
transfer -> dry;
dry -> gcms;
gcms -> data;
data -> end;
}
Experimental workflow for quantification using an internal standard.
Signaling Pathways and Metabolic Tracing
Isotopically labeled compounds like this compound are instrumental in elucidating metabolic pathways. By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of the molecule. The carbon-13 atoms act as a "tag" that can be detected by mass spectrometry, allowing for the identification of downstream metabolites that have incorporated the labeled carbons.
While there are no specific signaling pathways directly attributed to this compound in the available literature, the diagram below illustrates a conceptual workflow for its use in a metabolic tracing experiment.
References
The Role of 2,3-Pentanedione-¹³C₂ in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of 2,3-Pentanedione-¹³C₂, a stable isotope-labeled compound, in scientific research. The primary focus is on its critical role in quantitative analytical chemistry and in elucidating complex biochemical pathways. This document details the underlying principles of its application, provides synthesized experimental protocols, and presents quantitative data and visual diagrams to facilitate a comprehensive understanding.
Core Application: Isotope Dilution Mass Spectrometry for Accurate Quantification
The most prevalent use of 2,3-Pentanedione-¹³C₂ in research is as an internal standard for isotope dilution mass spectrometry (ID-MS). This technique is the gold standard for accurate and precise quantification of the unlabeled form, 2,3-pentanedione, in complex matrices such as food, beverages, and biological samples.[1][2][3][4][5]
2,3-Pentanedione is a flavor compound found in a variety of products, including coffee, beer, and dairy, and is also used as a substitute for diacetyl in food manufacturing.[6][7] Concerns about the respiratory toxicity of 2,3-pentanedione have led to the need for sensitive and accurate methods to monitor its levels in workplace air and consumer products.[8]
Principle of Isotope Dilution:
Stable isotope-labeled internal standards, such as 2,3-Pentanedione-¹³C₂, are ideal for mass spectrometry-based quantification. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known amount of 2,3-Pentanedione-¹³C₂ to a sample, it acts as a surrogate that experiences the same sample preparation inefficiencies and ionization suppression or enhancement in the mass spectrometer as the native 2,3-pentanedione.[1][9] The ratio of the signal from the native compound to the signal from the labeled internal standard is used for quantification, which corrects for variations and leads to highly accurate and precise results.
Experimental Protocol: Quantification of 2,3-Pentanedione in Coffee Beans using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with 2,3-Pentanedione-¹³C₂ Internal Standard
This protocol is a synthesized methodology based on established analytical principles for volatile compound analysis in food matrices.[10][11][12][13]
1.1.1. Materials and Reagents:
-
2,3-Pentanedione (analytical standard)
-
2,3-Pentanedione-¹³C₂ (internal standard)
-
Methanol (GC grade)
-
Roasted coffee beans
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
1.1.2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of 2,3-pentanedione and 2,3-Pentanedione-¹³C₂ in methanol at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2,3-pentanedione in methanol at concentrations ranging from 0.1 to 10 µg/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of 2,3-Pentanedione-¹³C₂ in methanol at a concentration of 5 µg/mL.
-
Calibration Standards: In a series of 20 mL headspace vials, add 1 g of a blank matrix (e.g., a coffee substitute known to be free of 2,3-pentanedione), 5 mL of deionized water, and 1 g of NaCl. Spike each vial with a known volume of the 2,3-pentanedione working standard solutions to create a calibration curve. Add a fixed volume (e.g., 10 µL) of the 2,3-Pentanedione-¹³C₂ internal standard spiking solution to each vial.
-
Sample Preparation: Grind roasted coffee beans to a uniform consistency. Weigh 1 g of the ground coffee into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl. Add the same fixed volume (e.g., 10 µL) of the 2,3-Pentanedione-¹³C₂ internal standard spiking solution.
1.1.3. HS-GC-MS Analysis:
-
Headspace Autosampler Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Pressurization Time: 1 minute
-
Loop Filling Time: 0.5 minutes
-
Injection Time: 1 minute
-
-
Gas Chromatograph (GC) Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 minutes), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 5 minutes).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1.1.4. Data Analysis:
-
Monitor the following ions in SIM mode:
-
2,3-Pentanedione: m/z 57 (quantification), m/z 100 (confirmation)
-
2,3-Pentanedione-¹³C₂: m/z 59 (quantification), m/z 102 (confirmation)
-
-
Construct a calibration curve by plotting the ratio of the peak area of the 2,3-pentanedione quantification ion to the peak area of the 2,3-Pentanedione-¹³C₂ quantification ion against the concentration of 2,3-pentanedione in the calibration standards.
-
Calculate the concentration of 2,3-pentanedione in the coffee samples using the calibration curve.
Quantitative Data Presentation
The following tables summarize typical performance data for a validated GC-MS method for 2,3-pentanedione and illustrate the principle of isotope dilution.
Table 1: Performance Characteristics of a Validated GC-MS Method for 2,3-Pentanedione Quantification
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90-110% |
Table 2: Illustrative Example of Isotope Dilution for 2,3-Pentanedione Quantification
| Sample | Analyte Peak Area (m/z 57) | IS Peak Area (m/z 59) | Area Ratio (Analyte/IS) | Calculated Concentration (µg/kg) |
| Calibration Standard 1 (1 µg/kg) | 10,500 | 100,000 | 0.105 | 1.0 |
| Calibration Standard 2 (5 µg/kg) | 52,000 | 99,000 | 0.525 | 5.0 |
| Calibration Standard 3 (10 µg/kg) | 108,000 | 101,000 | 1.069 | 10.0 |
| Coffee Sample 1 | 35,000 | 98,000 | 0.357 | 3.4 |
| Coffee Sample 2 | 68,000 | 102,000 | 0.667 | 6.3 |
Mechanistic Studies: Elucidating Biochemical Pathways
A significant application is in understanding the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[14] Studies using ¹³C-labeled glucose and alanine have been instrumental in deciphering the pathways leading to the formation of 2,3-pentanedione in food systems.[15][16]
Formation Pathway of 2,3-Pentanedione in the Maillard Reaction
Research has shown that 2,3-pentanedione can be formed through two primary pathways in the Maillard reaction between glucose and alanine.[15] One pathway involves the intact glucose carbon backbone, while the other involves the recombination of fragments from both glucose and alanine.[15][16]
Experimental Workflow for Mechanistic Studies
The following diagram illustrates a general workflow for using stable isotope labeling to investigate reaction mechanisms.
Conclusion
2,3-Pentanedione-¹³C₂ is an indispensable tool for researchers in various fields, particularly in analytical chemistry and food science. Its primary application as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of 2,3-pentanedione, which is crucial for quality control and safety assessment. Furthermore, the broader principle of stable isotope labeling, as demonstrated by the use of ¹³C-labeled precursors, is fundamental to unraveling complex chemical and biochemical pathways, such as the Maillard reaction. This technical guide provides a foundational understanding and practical framework for the application of 2,3-Pentanedione-¹³C₂ in advanced scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. ckgas.com [ckgas.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope dilution GC/MS determination of anandamide and other fatty acylethanolamides in rat blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
- 9. mdpi.com [mdpi.com]
- 10. shimadzu.com [shimadzu.com]
- 11. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 12. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 13. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openlib.tugraz.at [openlib.tugraz.at]
In-Depth Technical Guide: Synthesis and Preparation of 2,3-Pentanedione-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2,3-Pentanedione-¹³C₂, a stable isotope-labeled compound valuable for metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document details the proposed synthetic route, experimental protocols, and expected analytical data.
Introduction
2,3-Pentanedione, an α-diketone, is a naturally occurring compound found in various foods and beverages and is also used as a flavoring agent.[1] Its isotopically labeled analogue, 2,3-Pentanedione-¹³C₂, where the two adjacent carbonyl carbons are replaced with the stable isotope ¹³C, serves as a powerful tool in scientific research. The heavy isotope labeling allows for the precise tracking and quantification of molecules in complex biological systems without the concerns associated with radioisotopes.[1]
This guide outlines a rational and practical synthetic approach to 2,3-Pentanedione-¹³C₂ starting from commercially available ¹³C-labeled precursors.
Proposed Synthetic Pathway
The proposed synthesis of 2,3-Pentanedione-¹³C₂ involves a two-step process, beginning with the formation of a ¹³C-labeled α-hydroxy ketone (acyloin) intermediate, followed by its oxidation to the desired α-diketone. This strategy is advantageous as it allows for the direct construction of the ¹³C-¹³C bond.
Overall Reaction Scheme:
Figure 1: Proposed synthetic pathway for 2,3-Pentanedione-¹³C₂.
Data Presentation
Physical and Spectroscopic Data of Unlabeled 2,3-Pentanedione
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| Boiling Point | 110-112 °C |
| Density | 0.957 g/mL at 25 °C |
| ¹H NMR (CDCl₃) | δ 1.09 (t, 3H), 2.31 (s, 3H), 2.70 (q, 2H) |
| ¹³C NMR (CDCl₃) [2] | δ 6.9, 23.7, 34.0, 199.8, 200.2 |
| Mass Spectrum (EI) | m/z 100 (M+), 71, 57, 43 (base peak), 29 |
Predicted Spectroscopic Data for 2,3-Pentanedione-¹³C₂
| Property | Predicted Value |
| Molecular Formula | C₃¹³C₂H₈O₂ |
| Molecular Weight | 102.12 g/mol |
| ¹³C NMR (CDCl₃) | The spectrum will show signals for the methyl and methylene carbons similar to the unlabeled compound. The signals for the two ¹³C-labeled carbonyl carbons will be observed as doublets due to ¹J(¹³C-¹³C) coupling, with an expected coupling constant in the range of 40-60 Hz. |
| Mass Spectrum (EI) | The molecular ion peak will be observed at m/z 102. Key fragments are expected at m/z 73 ([¹³C(O)CH₂CH₃]⁺), 58 ([¹³C(O)¹³CH₃]⁺), 44 ([¹³CO]⁺), and 30 ([¹³CH₃]⁺). |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of 2,3-Pentanedione-¹³C₂. These are based on established organic chemistry principles, and researchers should adapt them as necessary based on laboratory conditions and available equipment.
Step 1: Synthesis of 3-Hydroxy-2-pentanone-2,3-¹³C₂ (Acyloin Condensation)
This procedure is adapted from the general principles of acyloin condensation.
Figure 2: Experimental workflow for the acyloin condensation.
Materials:
-
Sodium metal
-
Anhydrous toluene
-
Ethyl propionate-1-¹³C (or Propionyl-1-¹³C chloride to be converted to the ester)
-
Ethyl acetate-1-¹³C (or Acetyl-1-¹³C chloride to be converted to the ester)
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), place freshly cut sodium metal in a flask containing anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to create a fine suspension of molten sodium.
-
A mixture of ethyl propionate-1-¹³C and ethyl acetate-1-¹³C is added dropwise to the refluxing suspension over a period of several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The reaction is cooled in an ice bath, and the excess sodium is decomposed by the careful, dropwise addition of ethanol, followed by water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 3-hydroxy-2-pentanone-2,3-¹³C₂.
Step 2: Oxidation of 3-Hydroxy-2-pentanone-2,3-¹³C₂ to 2,3-Pentanedione-¹³C₂
This procedure utilizes a mild oxidizing agent to convert the α-hydroxy ketone to the α-diketone.
Figure 3: Experimental workflow for the oxidation of the acyloin.
Materials:
-
3-Hydroxy-2-pentanone-2,3-¹³C₂
-
Dess-Martin periodinane (or other mild oxidizing agent like PCC or Swern oxidation reagents)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 3-hydroxy-2-pentanone-2,3-¹³C₂ in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir vigorously.
-
Filter the mixture through a pad of celite to remove the solid byproducts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,3-Pentanedione-¹³C₂ can be purified by distillation or flash column chromatography.
Logical Relationships in Synthesis
The synthesis of 2,3-Pentanedione-¹³C₂ is predicated on a logical sequence of bond-forming and functional group transformation reactions.
Figure 4: Logical flow of the synthetic strategy.
Conclusion
This technical guide provides a viable and detailed pathway for the synthesis of 2,3-Pentanedione-¹³C₂. By utilizing commercially available ¹³C-labeled starting materials and employing well-established synthetic transformations, researchers can access this valuable labeled compound for a wide range of applications in metabolic research and drug development. The provided protocols and data serve as a solid foundation for the successful preparation and characterization of 2,3-Pentanedione-¹³C₂.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,3-Pentanedione-¹³C₂
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the physical and chemical characteristics of 2,3-Pentanedione. Due to the limited availability of specific data for the isotopically labeled 2,3-Pentanedione-¹³C₂, the information presented herein is primarily based on the unlabeled analogue. The physical and chemical properties of 2,3-Pentanedione-¹³C₂ are expected to be nearly identical to those of 2,3-Pentanedione, with the primary difference being a slightly higher molecular weight and distinct features in its ¹³C NMR and mass spectra resulting from the isotopic enrichment.
Core Physical and Chemical Properties
2,3-Pentanedione, also known as acetylpropionyl, is an alpha-diketone that is a yellow to green-yellow liquid with a characteristic buttery odor.[1][2] It is used as a flavoring agent in various food products.[3][4] The introduction of two ¹³C isotopes into the pentanedione backbone serves as a valuable tool for metabolic studies, tracer experiments, and in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based analytical methods.
Table 1: Physical Properties of 2,3-Pentanedione
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molecular Weight (unlabeled) | 100.12 g/mol | [1] |
| Molecular Weight (¹³C₂) | Approx. 102.12 g/mol | Calculated |
| Physical State | Yellow to green-yellow liquid | [1][2] |
| Melting Point | -52 °C | [1] |
| Boiling Point | 109.9 - 112 °C | [1] |
| Density | 0.957 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.404 | |
| Solubility in Water | 6.67 x 10⁴ mg/L at 15 °C | [1] |
| Vapor Pressure | 14.9 mmHg at 25 °C | [1] |
| Flash Point | 19 °C (open cup) | [1] |
Table 2: Chemical Identifiers for 2,3-Pentanedione
| Identifier | Value | Source |
| IUPAC Name | Pentane-2,3-dione | [1] |
| Synonyms | Acetylpropionyl, 2,3-Pentadione | [1][4] |
| CAS Number | 600-14-6 | |
| PubChem CID | 11747 | [1] |
| InChI Key | TZMFJUDUGYTVRY-UHFFFAOYSA-N | |
| SMILES | CCC(=O)C(=O)C | [4] |
Spectroscopic Characteristics
The following sections detail the expected spectroscopic signatures for 2,3-Pentanedione. For the ¹³C₂ isotopologue, the key differences will be observed in the ¹³C NMR and Mass Spectrum.
The proton NMR spectrum of 2,3-Pentanedione is expected to show signals corresponding to the methyl and ethyl groups. The protons on the carbon adjacent to the carbonyl groups will be deshielded and appear further downfield.[5]
Table 3: Predicted ¹H NMR Spectral Data for 2,3-Pentanedione (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.1 | Triplet | -CH₂CH₃ |
| ~2.3 | Singlet | -COCH₃ |
| ~2.7 | Quartet | -CH₂ CH₃ |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.
The ¹³C NMR spectrum of unlabeled 2,3-Pentanedione will show five distinct signals. For 2,3-Pentanedione-¹³C₂, two of these signals will be significantly enhanced in intensity due to the isotopic enrichment. The positions of the labeled carbons will determine which peaks are enhanced. Assuming the labeling is at the carbonyl carbons, the signals around 197-200 ppm will be prominent. The chemical shifts of carbonyl carbons are typically found in the downfield region of the spectrum (170-220 ppm).[6]
Table 4: Predicted ¹³C NMR Spectral Data for 2,3-Pentanedione (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment | Notes for ¹³C₂ labeled compound |
| ~7.0 | -CH₂C H₃ | Unaffected |
| ~23.7 | -COC H₃ | Unaffected |
| ~29.2 | -C H₂CH₃ | Unaffected |
| ~197.5 | C =O (adjacent to CH₂) | Expected to be one of the labeled positions. |
| ~199.8 | C =O (adjacent to CH₃) | Expected to be one of the labeled positions. |
Note: The exact chemical shifts can vary. The key feature for the ¹³C₂ isotopologue will be the significantly higher intensity of the signals corresponding to the labeled carbons.
In electron ionization mass spectrometry, 2,3-Pentanedione will fragment in predictable ways. The molecular ion peak for the unlabeled compound will be at m/z 100. For 2,3-Pentanedione-¹³C₂, the molecular ion peak will be observed at m/z 102. Common fragmentation patterns for ketones include alpha-cleavage, leading to the formation of stable acylium ions.[5][7]
Table 5: Major Predicted Mass Fragments for 2,3-Pentanedione
| m/z (unlabeled) | m/z (¹³C₂) | Fragment Ion |
| 100 | 102 | [M]⁺ |
| 71 | 72 or 73 | [M-C₂H₅]⁺ |
| 57 | 57 | [CH₃CH₂CO]⁺ |
| 43 | 44 or 43 | [CH₃CO]⁺ |
Note: The m/z of the ¹³C₂ fragments will depend on which side of the molecule the cleavage occurs relative to the labeled carbons.
The IR spectrum of 2,3-Pentanedione will be characterized by strong absorption bands corresponding to the C=O stretching of the diketone.
Table 6: Key Predicted IR Absorption Bands for 2,3-Pentanedione
| Wavenumber (cm⁻¹) | Functional Group |
| ~1715 | C=O stretch (conjugated ketone) |
| ~2980-2870 | C-H stretch (alkane) |
Experimental Protocols
The following diagram illustrates a typical workflow for the analysis of a volatile compound like 2,3-Pentanedione-¹³C₂.
Caption: General workflow for the analysis of volatile organic compounds.
This protocol provides a general methodology for the analysis of 2,3-Pentanedione. Instrument parameters may need to be optimized for specific applications.
-
Sample Preparation:
-
For liquid samples, a dilute solution in a suitable solvent (e.g., methanol or dichloromethane) is prepared.
-
For solid or semi-solid matrices, headspace analysis or solvent extraction can be employed to isolate the volatile components.
-
-
GC-MS System:
-
Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of ketones. A typical column dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
The retention time of the peak corresponding to 2,3-Pentanedione-¹³C₂ is used for identification.
-
The mass spectrum of the peak is compared to a reference spectrum or analyzed for the expected molecular ion (m/z 102) and fragmentation patterns.
-
Quantification can be performed by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentrations.
-
Logical Relationships in Analysis
The following diagram illustrates the primary alpha-cleavage fragmentation pathways expected for 2,3-Pentanedione in a mass spectrometer.
Caption: Primary mass spectrometry fragmentation pathways for 2,3-Pentanedione.
For the ¹³C₂ labeled analogue, the m/z values of the fragments will shift depending on the location of the isotopic labels. This predictable shift is a key advantage of using isotopically labeled internal standards in quantitative mass spectrometry.
References
- 1. 2,3-Pentanedione | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 8. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agriculture.institute [agriculture.institute]
- 10. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to 2,3-Pentanedione-¹³C₂: Properties, Metabolism, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3-Pentanedione-¹³C₂, a stable isotope-labeled version of the α-diketone 2,3-pentanedione. This document covers its fundamental chemical properties, metabolic pathways, and applications in research, with a focus on experimental methodologies relevant to the scientific community.
Core Chemical and Physical Properties
2,3-Pentanedione, also known as acetylpropionyl, is a naturally occurring compound found in a variety of foods and beverages as a product of fermentation.[1] Its isotopically labeled form, 2,3-Pentanedione-¹³C₂, serves as a valuable internal standard or tracer in metabolic and toxicological research. While a specific CAS number for the ¹³C₂ labeled variant is not indexed in major public databases, the properties of the parent compound are well-documented and essential for its application.
The molecular weight of the labeled compound is increased by the substitution of two ¹²C atoms with ¹³C isotopes. This mass shift is fundamental to its use in mass spectrometry-based analytical methods.
| Property | 2,3-Pentanedione (Unlabeled) | 2,3-Pentanedione-¹³C₂ (Labeled) |
| Synonyms | Acetylpropionyl, 2,3-Pentadione | Not Applicable |
| CAS Number | 600-14-6[2] | Not Publicly Indexed |
| Molecular Formula | C₅H₈O₂[3] | ¹³C₂C₃H₈O₂ |
| Molecular Weight | ~100.12 g/mol [3] | ~102.12 g/mol (Calculated) |
| Appearance | Yellow to green-yellow liquid[3] | Not Specified (Assumed similar) |
| Odor | Buttery[3] | Not Specified (Assumed similar) |
Metabolic Pathway
In biological systems, particularly in human airway epithelia, 2,3-pentanedione is metabolized by the enzyme dicarbonyl/L-xylulose reductase (DCXR).[4] This metabolic process reduces one of the ketone groups, converting the α-diketone into a less reactive hydroxyketone.
The primary metabolic conversion is as follows:
-
2,3-Pentanedione is metabolized by DCXR to 2-hydroxy-3-pentanone .[5]
This pathway is significant in the detoxification of 2,3-pentanedione and is a key area of study in toxicology, particularly concerning inhalation exposures in occupational settings.[6]
Figure 1. Metabolic reduction of 2,3-pentanedione by DCXR.
Research Applications and Toxicological Profile
Stable isotope-labeled compounds like 2,3-Pentanedione-¹³C₂ are primarily used as tracers for quantification in drug development and metabolic studies.[1] The parent compound, 2,3-pentanedione, has been investigated for its toxicological effects, which are important for professionals in drug development and occupational health.
-
Respiratory Toxicity : Inhalation of 2,3-pentanedione can cause significant respiratory tract injury, including necrotizing rhinitis, tracheitis, and bronchitis in animal models.[4] These effects are comparable to those caused by its structural analog, diacetyl (2,3-butanedione), which is linked to bronchiolitis obliterans in humans.[6]
-
Neurotoxicity : Studies have shown that 2,3-pentanedione is intrinsically toxic to neuronal cells in a time- and concentration-dependent manner.[7] Interestingly, while being neurotoxic, it has also been observed to inhibit the aggregation of amyloid-β (Aβ₁₋₄₂), a key pathological hallmark of Alzheimer's disease.[7] This dual activity makes it a compound of interest in neurodegenerative disease research.
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. The following sections outline protocols for key experiments involving 2,3-pentanedione.
This protocol describes a method for identifying the metabolites of 2,3-pentanedione produced by cultured human bronchial epithelial cells.
Methodology:
-
Cell Culture and Exposure : Culture primary human bronchial epithelial cells (NHBEs) on transwell inserts. Expose the cells to 2,3-pentanedione vapor (e.g., 25 ppm) for a defined period, such as 6 hours.[5]
-
Sample Collection : Collect the basolateral medium from the transwell inserts for analysis.[5]
-
Derivatization : To enhance the detection of carbonyl compounds, add O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to the collected medium.
-
Reaction : Heat the solution for approximately 1 hour in a 70°C water bath to accelerate the derivatization reaction.
-
Analysis : Analyze the derivatized sample using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS), to identify and quantify the metabolites.
Figure 2. Experimental workflow for identifying metabolites.
This protocol outlines a method to assess the neurotoxic effects of 2,3-pentanedione and its impact on amyloid-β aggregation.[7]
Methodology:
-
Cell Culture : Culture neuronal cell lines, such as human SH-SY5Y or murine Neuro-2a (N2a) cells, under standard conditions.
-
Exposure : Treat the cultured cells with varying concentrations of 2,3-pentanedione for different durations (e.g., 24 and 48 hours).
-
Cell Viability Assessment : Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the concentration- and time-dependent toxicity.
-
Amyloid-β Aggregation Assay :
-
Kinetics : Use Thioflavin T (ThT) fluorescence kinetics to monitor the aggregation of Aβ₁₋₄₂ in the presence and absence of 2,3-pentanedione. An increase in ThT fluorescence indicates fibril formation.
-
Morphology : Use transmission electron microscopy (TEM) to visualize the morphology of Aβ₁₋₄₂ aggregates (e.g., fibrils, amorphous aggregates) formed after incubation with 2,3-pentanedione.
-
Figure 3. Workflow for in vitro neurotoxicity and Aβ aggregation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,3-Pentanedione [webbook.nist.gov]
- 3. osha.gov [osha.gov]
- 4. Respiratory and Olfactory Cytotoxicity of Inhaled 2,3-Pentanedione in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Pentanedione | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. Small molecule diketone flavorants diacetyl and 2,3-pentanedione promote neurotoxicity but inhibit amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Labeling of 2,3-Pentanedione for Scientific Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of 2,3-pentanedione, a crucial technique for elucidating its metabolic fate, biological interactions, and toxicological mechanisms. This document details synthetic approaches for producing isotopically labeled 2,3-pentanedione, its known metabolic pathways, and its effects on cellular signaling. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute sophisticated studies utilizing this important analytical tool.
Introduction
2,3-Pentanedione, also known as acetylpropionyl, is an α-diketone used as a flavoring agent in various food products to impart a buttery or caramel-like taste.[1] It is also found naturally in some foods and is a byproduct of fermentation.[2] While generally recognized as safe for consumption in small quantities, concerns have been raised about the respiratory toxicity associated with occupational inhalation exposure to 2,3-pentanedione, drawing parallels to the health risks of its structural analog, diacetyl.[3][4] To better understand the biological activity and potential hazards of 2,3-pentanedione, isotopic labeling has emerged as an indispensable tool. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C or ²H), researchers can trace the molecule through complex biological systems, identify its metabolites, and investigate its interactions with cellular components.[5]
Synthesis of Isotopically Labeled 2,3-Pentanedione
The ability to introduce isotopic labels at specific positions within the 2,3-pentanedione molecule is fundamental to its application in scientific studies. Both carbon-13 (¹³C) and deuterium (²H) labeling strategies are employed, each offering unique advantages for different analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Synthesis
While detailed, step-by-step protocols for the synthesis of isotopically labeled 2,3-pentanedione are not extensively published in peer-reviewed literature, general synthetic routes for α-diketones and related labeled compounds can be adapted. Commercially, 2,3-pentanedione labeled with two ¹³C atoms (2,3-Pentanedione-¹³C₂) is available, indicating the feasibility of its synthesis.[5]
General Approaches for ¹³C Labeling:
The synthesis of ¹³C-labeled 2,3-pentanedione would likely involve the use of ¹³C-enriched starting materials. For example, a synthetic route could be adapted from the known synthesis of tetradecanoic acid, where K¹³CN is used to introduce a labeled carbon.[6] For 2,3-pentanedione, a possible strategy could involve:
-
Starting with a ¹³C-labeled precursor: A reaction could commence with a ¹³C-labeled propionyl or acetyl group.
-
Condensation reaction: The labeled precursor could then be condensed with an appropriate unlabeled or differently labeled reactant to form the pentanedione backbone.
-
Oxidation: A final oxidation step might be necessary to yield the diketone functionality.
General Approaches for Deuterium Labeling:
Deuterium labeling can often be achieved through exchange reactions with a deuterium source, such as deuterium oxide (D₂O), under specific catalytic conditions. A general method for deuterating ketones involves:
-
Base- or Acid-Catalyzed Exchange: The enolizable protons alpha to the carbonyl groups can be exchanged for deuterium in the presence of a suitable acid or base catalyst and a deuterium source.
-
Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of C-H bonds with deuterium from D₂O.
Biosynthetic Approaches
Studies on the formation of 2,3-pentanedione in Maillard reactions provide insights into potential biosynthetic labeling strategies. In a model system using D-glucose and L-alanine, it was demonstrated that 90% of 2,3-pentanedione is formed from the C2'-C3' atoms of L-alanine and a C3 carbon unit from D-glucose.[7] This suggests that by using ¹³C-labeled L-alanine or D-glucose as precursors in a fermentation or cell culture system known to produce 2,3-pentanedione, it would be possible to generate biosynthetically labeled product.
Experimental Protocols
Detailed experimental protocols for the synthesis of isotopically labeled 2,3-pentanedione are proprietary to commercial suppliers. However, researchers can adapt published methods for the synthesis of α-diketones and other labeled compounds.
Hypothetical Protocol for Synthesis of 2,3-Pentanedione-¹³C₂ (adapted from general principles):
-
Objective: To synthesize 2,3-pentanedione with ¹³C labels at the C2 and C3 positions.
-
Starting Material: [1,2-¹³C₂]-Acetic acid.
-
Procedure:
-
Convert the [1,2-¹³C₂]-acetic acid to a more reactive species, such as an acid chloride or an ester.
-
React this activated two-carbon labeled fragment with a suitable three-carbon nucleophile (e.g., a Grignard reagent derived from propyl bromide) in an appropriate solvent under anhydrous conditions.
-
The resulting intermediate would then be oxidized using a mild oxidizing agent to yield 2,3-pentanedione-¹³C₂.
-
Purification would be achieved through distillation or chromatography.
-
-
Characterization: The final product would be characterized by mass spectrometry to confirm the isotopic enrichment and by NMR spectroscopy to verify the positions of the ¹³C labels.
Metabolic Pathways and Cellular Signaling
Isotopically labeled 2,3-pentanedione is instrumental in elucidating its metabolic fate and its impact on cellular signaling pathways.
Metabolic Reduction
Studies have shown that human bronchial epithelial cells can metabolize 2,3-pentanedione. The primary metabolic pathway involves the reduction of one of the ketone groups to a hydroxyl group, a reaction catalyzed by dicarbonyl/L-xylulose reductase (DCXR).[8]
-
Metabolic Reaction: 2,3-Pentanedione is metabolized to 2-hydroxy-3-pentanone.
Metabolic reduction of 2,3-pentanedione.
Impact on Cellular Signaling
While the direct effects of 2,3-pentanedione on major signaling cascades are still under investigation, studies on its structural analog, diacetyl, and other similar compounds suggest potential interactions with key cellular pathways. Research has indicated that diacetyl and 2,3-pentanedione can perturb cellular pathways involved in cytoskeletal and cilia processes.[3] Furthermore, a structurally similar compound, 3-methyl-1,2-cyclopentanedione, has been shown to down-regulate the age-related NF-κB signaling cascade.[9] The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation could be a key mechanism in the toxicity of α-diketones.
Hypothesized modulation of the NF-κB pathway.
Applications in Scientific Studies
The use of isotopically labeled 2,3-pentanedione allows for precise and sensitive tracking in various experimental setups.
Metabolic Tracing
By introducing ¹³C- or ²H-labeled 2,3-pentanedione into a biological system, researchers can trace its uptake, distribution, metabolism, and excretion (ADME). Mass spectrometry can then be used to identify and quantify the labeled parent compound and its metabolites in various biological matrices, such as cell culture media, plasma, urine, and tissue homogenates. This approach is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compound.
Protein Adduct Formation
α-Diketones are known to be reactive towards nucleophilic amino acid residues in proteins, such as arginine and lysine, leading to the formation of protein adducts. These adducts can alter protein structure and function, potentially leading to cellular dysfunction and toxicity. Isotopic labeling, in conjunction with mass spectrometry-based proteomics, can be a powerful tool for identifying specific protein targets of 2,3-pentanedione. The characteristic mass shift introduced by the labeled adduct allows for its unambiguous identification in complex protein digests.
Quantitative Data
The following tables summarize quantitative data from studies on the toxicity of 2,3-pentanedione.
| Exposure Concentration (ppm) | Cell Viability (% of Control) | Cell Type | Exposure Duration | Reference |
| 25 | No significant effect | NHBE | 6 hours | [2] |
| ≥ 60 | Cell death | NHBE | 6 hours | [2] |
| Endpoint | BMD₅₀ (ppm) | Species | Exposure Duration | Reference |
| Nasal Suppurative Exudate | 73% as potent as diacetyl | Male Mice | 6 weeks | [3] |
| Bronchial Inflammation | 53% as potent as diacetyl | Female Mice | 6 weeks | [3] |
NHBE: Normal Human Bronchial Epithelial cells; BMD₅₀: Benchmark Dose for a 50% response.
Conclusion
Isotopic labeling of 2,3-pentanedione is a critical technology for advancing our understanding of its biological effects. While the synthesis of labeled 2,3-pentanedione requires specialized chemical expertise, its application in metabolic tracing, protein adduct analysis, and the investigation of cellular signaling pathways provides invaluable insights for researchers in toxicology, drug development, and food science. Future studies employing these techniques will be essential for accurately assessing the risks associated with 2,3-pentanedione exposure and for developing safer alternatives in the food and flavoring industries.
References
- 1. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 2. Buy 2,3-Pentanedione | 600-14-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. series.publisso.de [series.publisso.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 2,3-Pentanedione-13C2
For researchers, scientists, and drug development professionals, 2,3-Pentanedione-13C2 is a valuable tool for metabolic flux analysis and related research areas. This in-depth technical guide provides information on commercial suppliers, their product specifications, and insights into its application.
Commercial Availability
This compound is available from commercial suppliers, primarily as a catalog item or through custom synthesis.
MedChemExpress is a known supplier listing this compound in their catalog.[1] While detailed specifications are best obtained directly from the supplier, their product page serves as a primary point of contact for researchers interested in acquiring this isotopically labeled compound.
For researchers with specific requirements for isotopic enrichment, purity, or formulation, several leading companies in the field of stable isotope-labeled compounds offer custom synthesis services. These include:
-
Cambridge Isotope Laboratories (CIL): A prominent supplier of stable isotope-labeled compounds, CIL provides extensive custom synthesis services. Researchers can inquire about the synthesis of this compound to meet their specific experimental needs.
-
Sigma-Aldrich (Merck): With a comprehensive portfolio of chemical products, Sigma-Aldrich offers custom isotope labeling services. They are a potential source for obtaining this compound tailored to specific research applications.
-
Omicron Biochemicals, Inc.: Specializing in the synthesis of isotopically labeled carbohydrates and other biomolecules, Omicron Biochemicals also offers custom synthesis services and may be able to produce this compound upon request.
It is recommended to contact these suppliers directly to inquire about the availability, pricing, and technical specifications of this compound.
Technical Data
The following table summarizes the general technical information for this compound. Specific details such as purity, isotopic enrichment, and available quantities should be confirmed with the respective supplier.
| Parameter | Typical Specification |
| Chemical Formula | C₃¹³C₂H₈O₂ |
| Molecular Weight | Approximately 102.10 g/mol |
| Isotopic Enrichment | Typically >99 atom % ¹³C |
| Chemical Purity | Typically ≥95% |
| Physical Form | Liquid |
| Storage | Recommended at 2-8°C |
Applications in Metabolic Research
Stable isotope-labeled compounds like this compound are crucial for metabolic flux analysis (MFA). By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the metabolic fate of the carbon atoms through various pathways. This technique provides quantitative insights into the rates of metabolic reactions, allowing for a detailed understanding of cellular metabolism under different conditions.
While specific experimental protocols for this compound are not widely published, its application would follow the general principles of ¹³C-MFA. The labeled pentanedione would be introduced to cells or an organism, and the distribution of the ¹³C label in downstream metabolites would be analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Experimental Workflow for Metabolic Flux Analysis
The following diagram illustrates a generalized workflow for a metabolic flux analysis experiment using a ¹³C-labeled substrate like this compound.
References
The Unseen Influence: A Technical Guide to the Natural Occurrence of 2,3-Pentanedione in Food Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Pentanedione, a vicinal diketone, is a naturally occurring flavor compound found in a diverse range of food products. Its presence, often in conjunction with its structural analog diacetyl (2,3-butanedione), can significantly impact the sensory profile of foods, contributing desirable buttery or honey-like notes at low concentrations, while being considered an off-flavor at higher levels.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence of 2,3-pentanedione in various food matrices, its formation pathways, and the analytical methodologies employed for its quantification. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound in their studies of food science, toxicology, and consumer products.
Natural Occurrence and Quantitative Data
2,3-Pentanedione is a natural component of numerous foods and beverages, arising from microbial metabolism or heat-induced chemical reactions.[4][5][6] Its concentration can vary widely depending on the food type, processing conditions, and storage. The following table summarizes the reported concentrations of 2,3-pentanedione in various food products.
| Food Product Category | Specific Product | Concentration Range | Reference(s) |
| Fermented Beverages | Beer | 0.01 - 0.16 mg/L | [7] |
| White Wine | 0.007 - 0.4 mg/L | [7] | |
| Red Wine | 0.01 - 0.88 mg/L | [7] | |
| Roasted Products | Roasted Coffee Beans (Airborne during grinding) | 0.0089 - 0.21 ppm | [4][5] |
| Roasted Coffee Beans (Airborne during roasting) | [4][5] | ||
| Dairy Products | Butter | Present (often with diacetyl) | [8][9] |
| Other Alcoholic Beverages | Whisky, Vodka, Brandy, Rum | <0.003 - 0.57 mg/l | [7] |
Note: Concentrations can be influenced by specific production processes and analytical methods used. Airborne concentrations are indicative of potential occupational exposure during food processing.
Formation Pathways of 2,3-Pentanedione
The formation of 2,3-pentanedione in food is primarily attributed to two key pathways: microbial metabolism during fermentation and the Maillard reaction during thermal processing.
Microbial Metabolism in Fermented Products
In fermented beverages like beer and wine, 2,3-pentanedione is produced by yeast as a byproduct of amino acid biosynthesis, specifically the isoleucine synthesis pathway.[1][2][10][11] The precursor molecule, α-acetohydroxybutyrate, is excreted by the yeast into the fermenting medium where it undergoes spontaneous oxidative decarboxylation to form 2,3-pentanedione.[1]
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. byo.com [byo.com]
- 3. byo.com [byo.com]
- 4. Naturally occurring diacetyl and 2,3-pentanedione concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring diacetyl and 2,3-pentanedione concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NCA Guide to Diacetyl for the Coffee Industry [ncausa.org]
- 7. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of valine and other amino acids on total diacetyl and 2,3-pentanedione levels during fermentation of brewer’s wort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Toxicological Profile of 2,3-Pentanedione and its Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Pentanedione, a volatile α-diketone used as a butter flavoring agent, has garnered significant attention due to its structural similarity to diacetyl (2,3-butanedione), a compound linked to severe respiratory diseases, including bronchiolitis obliterans. This technical guide provides a comprehensive overview of the current toxicological data on 2,3-pentanedione. It summarizes key findings from in vivo and in vitro studies, including data on respiratory, olfactory, and dermal toxicity, as well as genotoxicity. This guide also details experimental methodologies from pivotal studies to aid in the design and interpretation of future research. Notably, a significant data gap exists regarding the toxicological profile of isotopically labeled 2,3-pentanedione. While no direct toxicity studies on its isotopes were identified, this document will briefly discuss the potential implications of isotopic substitution on the compound's metabolic fate and toxicity based on general principles. All quantitative data are presented in structured tables, and key experimental workflows and metabolic pathways are visualized using Graphviz diagrams to facilitate understanding.
Introduction
2,3-Pentanedione (CAS No. 600-14-6), also known as acetyl propionyl, is a naturally occurring compound found in various foods and is also synthesized for use as a flavoring agent.[1] Its use as a replacement for diacetyl has raised concerns about its own potential for inducing respiratory and other toxicities.[2][3] This document serves as a technical resource for researchers and professionals, consolidating the available toxicological information on 2,3-pentanedione and highlighting the current lack of data on its isotopes.
Toxicological Profile of 2,3-Pentanedione
The primary toxicological effects of 2,3-pentanedione are observed in the respiratory tract following inhalation exposure.[4][5] Animal studies have demonstrated that 2,3-pentanedione can cause significant damage to the nasal, tracheal, and bronchial epithelium, with effects comparable to those of diacetyl.[6][7]
In Vivo Toxicity
Inhalation studies in rats and mice have been crucial in characterizing the respiratory toxicity of 2,3-pentanedione. These studies have consistently shown dose-dependent damage to the airway epithelium.
Table 1: Summary of In Vivo Inhalation Toxicity of 2,3-Pentanedione
| Species | Exposure Concentration (ppm) | Exposure Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 112, 241, 318, 354 | 6 hours | Necrotizing rhinitis, tracheitis, and bronchitis. Altered gene expression in the brain. | [4][6][8] |
| Wistar Han Rats | 12.5, 25, 50, 100 | 3 months | Inflammation, injury, regeneration, squamous metaplasia, and hyperplasia of tracheal, bronchial, and bronchiolar epithelium. Eye toxicity (inflammation and degenerative lesions of the cornea). | [2][9] |
| B6C3F1/N Mice | 12.5, 25, 50, 100 | 3 months | Similar respiratory tract effects as observed in rats. | [5][9] |
| Rats | 100, 150, 200 | 2 weeks | Bronchial and bronchiolar fibrosis. | [2][10] |
In Vitro Toxicity
In vitro studies using human airway epithelial cells have provided insights into the cellular mechanisms of 2,3-pentanedione toxicity.
Table 2: Summary of In Vitro Toxicity of 2,3-Pentanedione
| Cell Type | Exposure Concentration | Exposure Duration | Key Findings | Reference |
| Human Bronchial/Tracheal Epithelial Cells (NHBEs) | 25, ≥ 60 ppm (vapors) | 6 hours | Reduced Na+ transport. At higher concentrations, cell death was observed. Metabolism to 2-hydroxy-3-pentanone. | [11] |
Genotoxicity and Carcinogenicity
Current evidence suggests that 2,3-pentanedione is not genotoxic.
Table 3: Genotoxicity of 2,3-Pentanedione
| Assay | System | Results | Reference |
| Bacterial Reverse Mutation Assay | S. typhimurium | Not mutagenic | [8] |
| In Vivo Micronucleus Test | Peripheral blood of rats and mice | No increase in micronuclei | [8] |
There are currently no studies available on the carcinogenicity of 2,3-pentanedione.[8]
Dermal Toxicity and Sensitization
2,3-Pentanedione is reported to be a moderate skin irritant.[6] It is also expected to have skin sensitization properties, analogous to diacetyl.[8]
Metabolism
There is a lack of direct studies on the metabolism of 2,3-pentanedione.[8] However, based on its structural similarity to diacetyl, a proposed metabolic pathway involves the reduction of one of its ketone groups to a hydroxyl group, forming 2-hydroxy-3-pentanone.[11]
Toxicological Profile of 2,3-Pentanedione Isotopes
A comprehensive search of the scientific literature did not yield any studies specifically investigating the toxicological profile of isotopes of 2,3-pentanedione, such as deuterated or 13C-labeled forms. While isotopically labeled compounds are invaluable tools in metabolism and mechanistic studies, their inherent toxicity is often assumed to be identical to their unlabeled counterparts. However, isotopic substitution can, in some cases, alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.
For instance, the substitution of hydrogen with deuterium can lead to a slower rate of C-H bond cleavage, which is often a rate-limiting step in metabolism. This could potentially lead to altered toxicokinetics, with the deuterated compound being metabolized and cleared more slowly. Such an effect could, in theory, lead to prolonged exposure and potentially increased toxicity. One study demonstrated that in vivo oxidation of a deuterated steroid was slower than its non-deuterated analog, resulting in lower androgenic activity.[12] Conversely, if a metabolic pathway leads to the formation of a more toxic metabolite, a slower metabolism of the deuterated parent compound could result in reduced toxicity.
Without experimental data on the metabolism and toxicity of deuterated 2,3-pentanedione, any discussion of its toxicological profile remains speculative. Further research is required to determine if isotopic substitution significantly alters the toxicity of this compound.
Experimental Protocols
Inhalation Toxicity Study in Rats (Based on Hubbs et al., 2012)
This section details a representative experimental protocol for a whole-body inhalation toxicity study of 2,3-pentanedione in rats.
-
Animals: Male Sprague-Dawley rats are typically used.[4]
-
Housing and Acclimation: Animals are housed in a controlled environment and acclimated for at least one week prior to the study.[4]
-
Exposure System: Whole-body inhalation exposure chambers are used to deliver a constant and uniform concentration of 2,3-pentanedione vapor.
-
Exposure Parameters: Rats are exposed to target concentrations of 2,3-pentanedione (e.g., 112, 241, 318, or 354 ppm) or filtered air (control) for a single duration of 6 hours.[6]
-
Clinical Observations: Animals are monitored for clinical signs of toxicity during and after exposure.
-
Necropsy and Tissue Collection: At a predetermined time point (e.g., 24 hours post-exposure), animals are euthanized, and tissues of interest (e.g., nasal passages, trachea, lungs, brain) are collected.
-
Histopathology: Respiratory tissues are fixed, sectioned, stained, and examined microscopically for pathological changes.
-
Gene Expression Analysis: Brain tissues can be analyzed for changes in gene expression using techniques such as quantitative real-time polymerase chain reaction (qRT-PCR).[4]
In Vitro Air-Liquid Interface (ALI) Exposure
This protocol describes an in vitro method for exposing human airway epithelial cells to 2,3-pentanedione vapor.
-
Cell Culture: Normal Human Bronchial/Tracheal Epithelial (NHBE) cells are cultured on microporous membrane inserts to form a differentiated, polarized epithelium with an air-liquid interface.
-
Exposure System: A specialized exposure system (e.g., VITROCELL®) is used to deliver a controlled flow of 2,3-pentanedione vapor to the apical surface of the cells.
-
Exposure Parameters: Cells are exposed to various concentrations of 2,3-pentanedione vapor for a defined period (e.g., 6 hours).[11]
-
Toxicity Assessment: Following exposure, various endpoints are assessed, including:
-
Cytotoxicity: Measured by assays such as lactate dehydrogenase (LDH) release.
-
Transepithelial Electrical Resistance (TEER): To assess epithelial barrier integrity.
-
Ion Transport: Measured using Ussing chambers to evaluate changes in sodium and chloride transport.[11]
-
Metabolite Analysis: The basolateral medium can be analyzed to identify metabolites of 2,3-pentanedione.[11]
-
Conclusion
The available toxicological data clearly indicate that 2,3-pentanedione is a respiratory hazard, capable of causing significant damage to the airways in a manner similar to diacetyl.[6][7] Its potential for dermal irritation and sensitization also warrants consideration.[6][8] While current genotoxicity data are negative, the lack of carcinogenicity studies represents a data gap. A critical deficiency in the current body of knowledge is the complete absence of toxicological data for the isotopes of 2,3-pentanedione. Although a kinetic isotope effect could potentially alter its toxicokinetics and, consequently, its toxicity, this remains a theoretical consideration without experimental validation. Future research should focus on elucidating the metabolism of 2,3-pentanedione and investigating the toxicological properties of its isotopically labeled forms to provide a more complete risk assessment. The detailed experimental protocols and data summaries provided in this guide are intended to support and inform these future research endeavors.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. Respiratory and Olfactory Cytotoxicity of Inhaled 2,3-Pentanedione in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aiha.org [aiha.org]
- 6. osha.gov [osha.gov]
- 7. osha.gov [osha.gov]
- 8. series.publisso.de [series.publisso.de]
- 9. NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Biochemical Effect of Deuterium (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Note: Quantification of 2,3-Pentanedione in Food and Beverage Matrices using 2,3-Pentanedione-¹³C₂ as an Internal Standard by GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,3-pentanedione, a significant flavor compound, in complex matrices such as beer and e-liquids. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution technique, employing 2,3-Pentanedione-¹³C₂ as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and injection volume. This methodology is particularly suited for quality control in the food and beverage industry and for regulatory compliance testing in consumer products.
Introduction
2,3-Pentanedione, a vicinal diketone, is a naturally occurring compound that contributes to the flavor profile of various fermented foods and beverages, including beer, wine, and dairy products.[1] In some contexts, such as light beers, its presence, often described as a "buttery" or "butterscotch" aroma, is considered an off-flavor and its concentration is carefully controlled.[2] Conversely, in other products, it may be a desirable flavor component. Given its potent sensory properties and potential health concerns at high concentrations, accurate and reliable quantification of 2,3-pentanedione is crucial for manufacturers and regulatory bodies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] However, complex sample matrices can interfere with the analysis, leading to inaccurate quantification. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification as it employs a stable isotope-labeled version of the analyte as an internal standard.[4] This internal standard, 2,3-Pentanedione-¹³C₂, behaves almost identically to the native analyte throughout the sample preparation and analysis process, thereby correcting for any losses or variations.
This application note provides a detailed protocol for the analysis of 2,3-pentanedione using 2,3-Pentanedione-¹³C₂ as an internal standard, applicable to researchers, scientists, and professionals in the drug development and food science fields.
Principle of the Method
A known amount of the internal standard, 2,3-Pentanedione-¹³C₂, is added to the sample at the beginning of the sample preparation process. The sample is then extracted and analyzed by GC-MS. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect specific ions for both the native 2,3-pentanedione and the ¹³C₂-labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 2,3-pentanedione in the sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Ethyl Acetate (HPLC grade)
-
Standards: 2,3-Pentanedione (≥98% purity), 2,3-Pentanedione-¹³C₂ (≥98% purity, 99 atom % ¹³C)
-
Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (analytical grade)
-
Equipment:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler (optional, for volatile matrices)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
-
GC vials (2 mL and 20 mL headspace vials)
-
Standard Preparation
-
Primary Stock Solution of 2,3-Pentanedione (1000 µg/mL): Accurately weigh 100 mg of 2,3-pentanedione and dissolve it in 100 mL of methanol in a volumetric flask.
-
Primary Stock Solution of 2,3-Pentanedione-¹³C₂ (100 µg/mL): Accurately weigh 10 mg of 2,3-Pentanedione-¹³C₂ and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Internal Standard Solution (10 µg/mL): Dilute the primary internal standard stock solution 1:10 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 2,3-pentanedione primary stock solution into a blank matrix (e.g., deionized water for beverages) and adding a constant amount of the working internal standard solution to each. A typical calibration range would be 1-100 ng/mL.
Sample Preparation
A. Liquid Samples (e.g., Beer)
-
Degas the beer sample by pouring it back and forth between two beakers until foaming ceases.[1]
-
Pipette 5 mL of the degassed beer into a 15 mL centrifuge tube.
-
Add 50 µL of the 10 µg/mL 2,3-Pentanedione-¹³C₂ working internal standard solution.
-
Add 1 g of sodium chloride to the sample.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer (bottom layer) to a clean tube containing anhydrous sodium sulfate.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
B. Solid or Semi-Solid Samples (e.g., Food Products)
-
Homogenize the sample.
-
Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 10 µg/mL 2,3-Pentanedione-¹³C₂ working internal standard solution.
-
Add 5 mL of deionized water and vortex to create a slurry.
-
Follow the liquid-liquid extraction procedure as described for liquid samples from step 4 onwards.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
MSD Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2,3-Pentanedione: m/z 57 (quantifier), m/z 100 (qualifier)
-
2,3-Pentanedione-¹³C₂: m/z 59 (quantifier), m/z 102 (qualifier)
-
Data Presentation
Table 1: Expected Quantitative Performance of the Method
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Table 2: GC-MS Parameters Summary
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-WAX (30m x 0.25mm x 0.25µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 40°C (2 min), then 10°C/min to 220°C (5 min) |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | EI, 70 eV |
| Acquisition Mode | SIM |
| Monitored Ions (m/z) | 57, 100 (Analyte); 59, 102 (IS) |
Visualizations
References
Application Note: Quantitative Analysis of Diacetyl in Food and Beverage Matrices using Isotope Dilution GC-MS with 2,3-Pentanedione-¹³C₂ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of diacetyl (2,3-butanedione) in various food and beverage matrices. The protocol employs a stable isotope dilution assay (SIDA) using 2,3-Pentanedione-¹³C₂ as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS). This methodology provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume. The described protocol is suitable for quality control in the food and beverage industry, as well as for research applications investigating fermentation processes and flavor development.
Introduction
Diacetyl is a naturally occurring vicinal diketone that is a key flavor component in many fermented foods and beverages, including butter, cheese, yogurt, and alcoholic beverages like beer and wine. At low concentrations, it imparts a desirable buttery or creamy flavor. However, at higher concentrations, it can lead to an off-flavor often described as "buttery" or "butterscotch-like," which is considered a defect in many products.[1][2] Therefore, the accurate quantification of diacetyl is crucial for quality control and process optimization in the food and beverage industry. Isotope dilution analysis using a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively compensates for sample matrix interference and procedural losses. This application note describes a validated GC-MS method using 2,3-Pentanedione-¹³C₂ as the internal standard for the reliable quantification of diacetyl.
Experimental Protocols
Reagents and Materials
-
Diacetyl (2,3-butanedione), analytical standard grade
-
2,3-Pentanedione-¹³C₂ (ISTD), ≥98% isotopic purity
-
Methanol, HPLC grade
-
Water, deionized
-
Sodium chloride, analytical grade
-
Headspace vials, 20 mL with PTFE-lined septa
-
Syringes and other standard laboratory glassware
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler
-
Analytical balance
Preparation of Standards
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 100 mg of diacetyl into a 100 mL volumetric flask and dilute to volume with methanol.
-
Accurately weigh approximately 10 mg of 2,3-Pentanedione-¹³C₂ into a 10 mL volumetric flask and dilute to volume with methanol.
Working Standard Solutions:
Prepare a series of working standard solutions by serial dilution of the stock solutions with a 5% ethanol/water solution to create calibration standards with concentrations ranging from 1 to 200 µg/L of diacetyl. Each calibration standard must be fortified with the 2,3-Pentanedione-¹³C₂ internal standard at a constant concentration (e.g., 50 µg/L).
Sample Preparation (Headspace Analysis)
-
For liquid samples (e.g., beer, wine), degas the sample by sonication or gentle stirring.
-
Pipette 5 mL of the degassed sample or a known weight of a solid sample (e.g., 1 g of butter) into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the volatility of the analytes.
-
Spike the sample with the 2,3-Pentanedione-¹³C₂ internal standard solution to a final concentration of 50 µg/L.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the vial for 30 seconds.
-
Place the vial in the headspace autosampler for incubation and injection.
GC-MS Parameters
The following are typical GC-MS parameters. Optimization may be required for different instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 220 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| SIM Ions | |
| Diacetyl | Quantification Ion: m/z 86, Qualifier Ions: m/z 43, 57 |
| 2,3-Pentanedione-¹³C₂ (ISTD) | Quantification Ion: m/z 102, Qualifier Ions: m/z 58, 44 |
Data Analysis
The concentration of diacetyl in the samples is determined by constructing a calibration curve. Plot the ratio of the peak area of the diacetyl quantification ion (m/z 86) to the peak area of the 2,3-Pentanedione-¹³C₂ quantification ion (m/z 102) against the concentration of the diacetyl calibration standards. The concentration of diacetyl in the unknown samples is then calculated from the linear regression equation of the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using this method. These values may vary depending on the specific matrix and instrumentation.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2 µg/L |
| Limit of Quantitation (LOQ) | 1.5 - 5 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Comparison of Quantitative Performance in Different Matrices
| Matrix | LOD (µg/L) | LOQ (µg/L) | Average Recovery (%) |
| Beer | 1.0 | 3.0 | 95.5 |
| Wine | 1.2 | 3.5 | 92.8 |
| Yogurt | 2.0 | 6.0 | 98.1 |
| Butter | 2.5 | 7.5 | 94.3 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of diacetyl.
Signaling Pathway (Logical Relationship)
References
Application Notes and Protocols for 2,3-Pentanedione-13C2 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2,3-Pentanedione-13C2 in Nuclear Magnetic Resonance (NMR) spectroscopy. Given the limited specific literature on this particular isotopologue, the applications and protocols described are based on established methodologies for other 13C-labeled compounds and closely related molecules.
Application Note 1: Metabolic Flux Analysis using this compound as a Tracer
Introduction
Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. 13C-labeled substrates, when introduced into a biological system, are metabolized, and the 13C label is incorporated into downstream metabolites. By using NMR spectroscopy to track the position and abundance of the 13C label in these metabolites, it is possible to map active metabolic pathways and determine their relative contributions to cellular metabolism.[1][2][3][4] this compound can serve as a valuable tracer for studying the metabolism of small alpha-diketones and their impact on cellular bioenergetics.
Principle
When cells or organisms are incubated with this compound, it can be taken up and enzymatically converted into other molecules. The coupled 13C nuclei at the C2 and C3 positions provide a unique spectroscopic signature. The analysis of 13C-13C spin-spin coupling patterns in the resulting metabolites allows for the unambiguous identification of molecules derived from the labeled precursor.[5] This information can be used to construct and validate models of metabolic flux.[1][3]
Potential Applications
-
Studying Xenobiotic Metabolism: Elucidate the metabolic fate of 2,3-pentanedione in various cell types or in vivo, identifying detoxification pathways and potential toxic intermediates.[6]
-
Probing Enzyme Activity: Serve as a substrate to measure the in-situ activity of specific enzymes, such as reductases that convert it to 2-hydroxy-3-pentanone.
-
Drug Development: In the context of drug development, understanding the metabolism of small molecule candidates is crucial. While not a drug itself, using this compound as a model compound can help in developing and validating NMR-based methods for metabolic profiling of drug candidates.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using this compound is depicted below.
Application Note 2: Hyperpolarized NMR and Singlet State Studies
Introduction
Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), can enhance NMR signal intensity by several orders of magnitude, enabling real-time in vivo metabolic imaging. Molecules with adjacent 13C labels, like this compound, are of particular interest because they can support long-lived nuclear spin singlet states. These states are immune to certain relaxation mechanisms and can preserve the hyperpolarized state for significantly longer than the conventional spin-lattice relaxation time (T1), extending the timeframe for in vivo observation. A similar molecule, [2,3-13C2]diacetyl, has been used for such studies.[7]
Principle
In a molecule with two coupled 13C nuclei, the nuclear spins can exist in a singlet state (S0) and three triplet states (T+, T0, T-). The singlet state is antisymmetric with respect to spin exchange and is not relaxed by dipole-dipole interactions between the two spins. By converting the hyperpolarized magnetization into this long-lived singlet state, the signal can be "stored" and then converted back into observable magnetization at a later time. This allows for the tracking of slower metabolic processes or the transport of the probe to a target tissue.
Potential Applications
-
Probing Microenvironment: The conversion of this compound to its metabolic products could potentially be monitored in real-time within a living organism, providing insights into tissue-specific metabolic activity.
-
Redox State Imaging: If the reduction of this compound is linked to the availability of reducing cofactors like NADH or NADPH, it could serve as a probe for cellular redox state.[8]
-
Developing Advanced NMR Methods: Due to its structure, this compound is an excellent candidate for developing and optimizing pulse sequences for singlet-state NMR.
Logical Relationship of Hyperpolarized NMR
The diagram below illustrates the core concepts of a hyperpolarized singlet-state NMR experiment.
References
- 1. Flux analysis of 13 C NMR metabolite enrichments in perfused rat hearts using FACSIMILE | Semantic Scholar [semanticscholar.org]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo NMR for 13C metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noninvasive in vivo 13C-NMR spectroscopy in the rat to study the pharmacokinetics of 13C-labeled xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for the Quantification of 2,3-Pentanedione in Beer
Application Note and Protocol
Introduction
2,3-Pentanedione, a vicinal diketone (VDK), is a natural byproduct of yeast metabolism during the fermentation of beer.[1] It contributes a honey-like or toffee-like flavor and is considered an off-flavor in most beer styles, particularly lagers.[1] The flavor threshold of 2,3-pentanedione is approximately ten times higher than that of the more commonly known VDK, diacetyl, which imparts a buttery flavor.[1] The concentration of these compounds is a critical quality control parameter in the brewing industry. Monitoring and controlling the levels of 2,3-pentanedione and diacetyl are essential to ensure the desired flavor profile of the final product.[2][3]
The formation of 2,3-pentanedione originates from the precursor α-acetohydroxybutyrate, an intermediate in the synthesis of the amino acid isoleucine.[1] During fermentation, α-acetohydroxybutyrate is excreted by the yeast into the wort, where it can be converted to 2,3-pentanedione through spontaneous oxidative decarboxylation.[1] In the later stages of fermentation and maturation, healthy yeast will reabsorb and reduce 2,3-pentanedione to the less flavor-active compound, 2,3-pentanediol.[1] Insufficient maturation time, weak yeast, or certain bacterial contaminations can lead to elevated levels of 2,3-pentanedione in the finished beer.
This application note provides a detailed protocol for the quantification of 2,3-pentanedione in beer using Headspace Gas Chromatography with an Electron Capture Detector (HS-GC-ECD). This method is sensitive, reproducible, and widely used for the analysis of VDKs in the brewing industry.[2][4]
Data Presentation
A summary of quantitative data for various methods for the determination of 2,3-pentanedione in beer is presented in Table 1. This table allows for a comparison of different analytical approaches and their respective performance characteristics.
Table 1: Summary of Quantitative Data for 2,3-Pentanedione Quantification Methods in Beer
| Analytical Method | Sample Preparation | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HS-GC-ECD | Direct injection of headspace | None | Not explicitly stated, but method is sensitive for ppb levels | Not explicitly stated, but method is sensitive for ppb levels | 10 - 100 ppb (v/v) | [3] |
| GC-MS | Solid-Phase Extraction (SPE) | 1,2-diaminobenzene | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| GC-MS | Toluene Extraction | 4,5-dichloro-1,2-diaminobenzene | 0.0007 mg/L (for derivative) | 0.001 mg/L (for derivative) | Not explicitly stated | [6] |
| HS-GC-µECD | Direct injection of headspace | None | Not explicitly stated, but method is sensitive for µg/L levels | Not explicitly stated, but method is sensitive for µg/L levels | Good linearity reported | |
| LC-MS | Direct injection after derivatization | o-phenylenediamine (OPDA) | Not explicitly stated | 10 µg/L | 10 µg/L - 10 mg/L | [7][8] |
Experimental Protocols
Protocol 1: Quantification of 2,3-Pentanedione in Beer by HS-GC-ECD
This protocol details the analysis of 2,3-pentanedione in beer using a headspace gas chromatograph equipped with an electron capture detector.
1. Materials and Reagents
-
Standards: 2,3-Pentanedione (analytical standard grade), 2,3-Hexanedione (internal standard), Ethanol (HPLC grade)
-
Reagents: Deionized water, Nitrogen (carrier gas)
-
Vials: 20 mL headspace vials with magnetic crimp caps
-
Beer Samples: Degassed beer samples (degas by stirring or sonication)
2. Instrumentation
-
Gas Chromatograph (GC): Equipped with an Electron Capture Detector (ECD)
-
Headspace Autosampler
-
GC Column: DB-5 (or equivalent), 60 m x 0.25 mm x 0.5 µm
3. Preparation of Standards and Calibration Curve
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of 2,3-pentanedione and dissolve in 100 mL of ethanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations of 10, 25, 50, and 100 µg/L (ppb).[3]
-
Internal Standard (IS) Solution (50 µg/L): Prepare a stock solution of 2,3-hexanedione in ethanol. Dilute the stock solution with deionized water to a final concentration of 50 µg/L.[9]
-
Calibration Standards: In a series of 20 mL headspace vials, add 5 mL of each working standard solution and 50 µL of the internal standard solution.[10]
-
Calibration Curve: Analyze the calibration standards using the HS-GC-ECD method described below. Construct a calibration curve by plotting the ratio of the peak area of 2,3-pentanedione to the peak area of the internal standard against the concentration of 2,3-pentanedione.
4. Sample Preparation
-
Degas the beer sample by stirring on a magnetic stirrer for approximately 20 minutes at room temperature.[10]
-
Pipette 5 mL of the degassed beer sample into a 20 mL headspace vial.[9]
-
Add 50 µL of the 50 µg/L internal standard solution to the vial.[9]
-
Immediately seal the vial with a magnetic crimp cap.
-
For the analysis of total VDKs (including precursors), the sealed vial should be heated in an oven at 60°C for 90 minutes and then cooled before placing in the headspace autosampler.[9]
5. HS-GC-ECD Analysis
-
Headspace Parameters:
-
GC Parameters:
-
Injector Temperature: 240°C
-
Oven Program: Initial temperature of 60°C, hold for 4 min, ramp at 10°C/min to 150°C, hold for 5 min.
-
Carrier Gas: Nitrogen at a constant flow.
-
Detector Temperature: 250°C
-
-
Data Analysis:
-
Identify the peaks for 2,3-pentanedione and the internal standard based on their retention times from the standard analysis.
-
Integrate the peak areas for both compounds.
-
Calculate the peak area ratio of 2,3-pentanedione to the internal standard.
-
Determine the concentration of 2,3-pentanedione in the beer sample using the calibration curve.
-
Visualizations
References
- 1. beerandbrewing.com [beerandbrewing.com]
- 2. agilent.com [agilent.com]
- 3. shimadzu.com [shimadzu.com]
- 4. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. themodernbrewhouse.com [themodernbrewhouse.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for 2,3-Pentanedione-¹³C₂ in Metabolic Pathway Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. The use of non-radioactive, heavy-atom labeled compounds in conjunction with mass spectrometry or NMR spectroscopy allows for the detailed tracking of atoms through metabolic networks. 2,3-Pentanedione-¹³C₂, a dicarbonyl compound labeled with two heavy carbon isotopes, presents a valuable tool for investigating specific metabolic transformations and has potential applications in tracing central carbon metabolism.
2,3-Pentanedione is a naturally occurring compound found in some foods and is also used as a flavoring agent. In biological systems, it can undergo metabolic conversion, primarily through reduction reactions. By using the ¹³C-labeled form, researchers can precisely track the fate of the carbon backbone of 2,3-pentanedione within cells, providing insights into the activity of relevant enzymes and pathways.
These application notes provide an overview of the potential uses of 2,3-Pentanedione-¹³C₂ in metabolic studies, detailed experimental protocols for its application, and examples of how to present and visualize the resulting data.
Applications in Metabolic Tracing
The primary application of 2,3-Pentanedione-¹³C₂ is to trace its own metabolism and its impact on related metabolic pathways.
-
Tracing Dicarbonyl Metabolism: The most direct application is to monitor the cellular uptake and metabolic conversion of 2,3-pentanedione. It is known to be metabolized by carbonyl reductase enzymes to 2-hydroxy-3-pentanone. Using 2,3-Pentanedione-¹³C₂, the rate of this conversion can be quantified by measuring the isotopic enrichment in the resulting hydroxyketone. This can be valuable for studying the activity of dicarbonyl detoxification pathways.
-
Probing Reductase Enzyme Activity: The conversion of 2,3-pentanedione to its reduced form is dependent on the availability of reducing cofactors such as NADH and NADPH. Therefore, tracing the metabolism of 2,3-Pentanedione-¹³C₂ can serve as an indirect probe of cellular redox status and the activity of specific reductase enzymes.
-
Potential for Tracing Central Carbon Metabolism: While not a conventional tracer for central carbon metabolism, the metabolic products of 2,3-pentanedione could potentially enter other pathways. For instance, if 2-hydroxy-3-pentanone is further metabolized, the ¹³C label could be incorporated into other downstream metabolites. However, this is a hypothetical application that requires experimental validation.
Data Presentation
Quantitative data from metabolic tracing experiments with 2,3-Pentanedione-¹³C₂ should be presented in a clear and structured manner to facilitate interpretation and comparison across different experimental conditions.
Table 1: Hypothetical Isotopic Enrichment of 2,3-Pentanedione and its Metabolite in Cultured Hepatocytes
| Compound | Isotope | Control Cells (Isotopic Enrichment %) | Treated Cells (Isotopic Enrichment %) | p-value |
| 2,3-Pentanedione | M+2 | 98.5 ± 0.5 | 98.7 ± 0.4 | >0.05 |
| 2-hydroxy-3-pentanone | M+2 | 25.3 ± 2.1 | 45.8 ± 3.5 | <0.01 |
This table presents hypothetical data showing a significant increase in the isotopic enrichment of 2-hydroxy-3-pentanone in treated cells, suggesting an upregulation of the metabolic pathway responsible for the conversion of 2,3-pentanedione.
Table 2: Hypothetical Metabolic Flux Analysis based on 2,3-Pentanedione-¹³C₂ Tracing
| Metabolic Reaction | Flux (nmol/10⁶ cells/hr) - Control | Flux (nmol/10⁶ cells/hr) - Treated | Fold Change |
| 2,3-Pentanedione uptake | 15.2 ± 1.8 | 18.5 ± 2.1 | 1.22 |
| 2,3-Pentanedione → 2-hydroxy-3-pentanone | 8.7 ± 0.9 | 15.4 ± 1.5 | 1.77 |
This table illustrates how isotopic enrichment data can be used to calculate metabolic fluxes, providing a quantitative measure of pathway activity.
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing with 2,3-Pentanedione-¹³C₂ in Adherent Cell Culture
This protocol describes the general procedure for a stable isotope tracing experiment using 2,3-Pentanedione-¹³C₂ in cultured mammalian cells.
Materials:
-
Adherent mammalian cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
2,3-Pentanedione-¹³C₂ (sterile, high-purity stock solution)
-
6-well or 12-well cell culture plates
-
Ice-cold 80% methanol
-
Cell scraper
-
Centrifuge
-
Lyophilizer or speed vacuum
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Tracer Introduction:
-
Prepare fresh culture medium containing the desired final concentration of 2,3-Pentanedione-¹³C₂. A typical starting concentration to test is in the range of 10-100 µM.
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the medium containing 2,3-Pentanedione-¹³C₂ to the cells.
-
-
Incubation: Incubate the cells for a specific period. The incubation time will depend on the expected rate of metabolism and should be optimized. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended for initial studies.
-
Metabolite Extraction:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extracts using a lyophilizer or speed vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system to separate and detect 2,3-Pentanedione-¹³C₂ and its labeled metabolites.
-
Monitor for the M+2 isotopologues of 2,3-pentanedione and its expected metabolites (e.g., 2-hydroxy-3-pentanone).
-
-
Data Analysis:
-
Determine the isotopic enrichment of the target metabolites by calculating the ratio of the labeled (M+2) to the total (labeled + unlabeled) ion intensity.
-
Compare the isotopic enrichment across different experimental conditions.
-
Visualizations
Metabolic Pathway Diagram
Caption: Proposed metabolic fate of 2,3-Pentanedione-¹³C₂.
Experimental Workflow Diagram
Caption: General workflow for a ¹³C tracing experiment.
Important Considerations and Limitations
-
Toxicity: 2,3-Pentanedione has been associated with respiratory toxicity. Researchers should handle the compound with appropriate safety precautions. It is also crucial to perform dose-response experiments to determine a non-toxic concentration for cell culture experiments, as metabolic alterations can be a secondary effect of cytotoxicity.
-
Tracer Purity: The isotopic and chemical purity of 2,3-Pentanedione-¹³C₂ is critical for accurate tracing studies. Ensure the tracer is obtained from a reputable supplier.
-
Metabolic Quenching: Rapid and effective quenching of metabolism during the extraction step is essential to prevent artificial changes in metabolite levels and isotopic labeling.
-
Analytical Method Validation: The LC-MS/MS method used for analysis should be validated for the specific detection and quantification of 2,3-pentanedione and its expected metabolites.
-
Hypothetical Pathways: The entry of the ¹³C label from 2,3-Pentanedione-¹³C₂ into central carbon metabolism is speculative and requires experimental verification. Initial experiments should focus on confirming the primary reduction pathway.
By following these guidelines and protocols, researchers can effectively utilize 2,3-Pentanedione-¹³C₂ as a specialized tracer to investigate dicarbonyl metabolism and potentially uncover new connections to other metabolic pathways.
Application Notes and Protocols for Stable Isotope Dilution Assay of 2,3-Pentanedione using 2,3-Pentanedione-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione, also known as acetylpropionyl, is a vicinal diketone that contributes to the flavor and aroma of a wide range of food products, including dairy, coffee, and alcoholic beverages.[1][2] It is also used as a flavoring agent in e-liquids.[3] While generally recognized as safe for ingestion, inhalation of 2,3-pentanedione has been linked to respiratory diseases, making its accurate quantification crucial for both quality control in the food and beverage industry and for occupational safety monitoring.[4]
Stable isotope dilution analysis (SIDA) is a highly accurate and precise mass spectrometric technique for the quantification of analytes. By spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest, in this case, 2,3-Pentanedione-13C2, many of the variations and errors associated with sample preparation and instrument analysis can be minimized. This internal standard co-elutes with the native analyte and exhibits the same chemical behavior, but is distinguishable by its mass-to-charge ratio (m/z).
These application notes provide a detailed protocol for the quantification of 2,3-pentanedione in various matrices using a stable isotope dilution assay with this compound and gas chromatography-mass spectrometry (GC-MS).
Principle of the Assay
The fundamental principle of this stable isotope dilution assay is the addition of a known quantity of this compound to a sample containing an unknown amount of endogenous 2,3-pentanedione. The labeled internal standard and the unlabeled analyte are then extracted and analyzed by GC-MS. The ratio of the peak areas of the unlabeled analyte to the labeled internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for losses during sample preparation and variations in instrument response.
Metabolic Pathway of 2,3-Pentanedione
In biological systems, 2,3-pentanedione can be metabolized by dicarbonyl/L-xylulose reductase (DCXR) to the less toxic metabolite, 2-hydroxy-3-pentanone. Understanding this metabolic pathway is important for toxicological studies and for monitoring exposure to 2,3-pentanedione.
References
Application Note: High-Throughput Analysis of Vicinal Diketones in Fermented Beverages Using 13C Internal Standards by HS-SPME-GC-MS
Abstract
Vicinal diketones (VDKs), primarily 2,3-butanedione (diacetyl) and 2,3-pentanedione, are critical flavor compounds in fermented beverages such as beer and wine.[1] Their concentrations are carefully monitored during the fermentation process as they can impart desirable buttery or toffee-like flavors at low levels, but are considered off-flavors at higher concentrations.[1] This application note details a robust and sensitive method for the simultaneous quantification of diacetyl and 2,3-pentanedione in fermented beverages using a stable isotope dilution assay (SIDA) with 13C-labeled internal standards, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). The use of 13C internal standards ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection.
Introduction
The monitoring of VDKs is crucial for quality control in the brewing and winemaking industries.[1] These compounds are byproducts of yeast metabolism during the synthesis of amino acids like valine and isoleucine.[2] Traditional analytical methods for VDKs can be susceptible to matrix interference from the complex composition of fermented beverages. The stable isotope dilution assay is a powerful technique that overcomes these challenges. By spiking the sample with a known concentration of a stable isotope-labeled analogue of the analyte (e.g., 13C-diacetyl), the ratio of the native analyte to the labeled standard can be measured by mass spectrometry. This ratio is unaffected by sample loss during preparation or matrix-induced signal suppression or enhancement, leading to highly accurate quantification. This method is particularly advantageous for high-throughput screening in quality control laboratories.
Experimental Protocols
Materials and Reagents
-
Standards: Diacetyl (≥99%), 2,3-pentanedione (≥99%), 13C4-Diacetyl (≥99% isotopic purity), 13C5-2,3-Pentanedione (≥99% isotopic purity)
-
Solvents: Ethanol (200 proof, HPLC grade), Deionized water (18.2 MΩ·cm)
-
Other: Sodium chloride (NaCl, ACS grade)
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Preparation of Standards and Calibration Curve
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of diacetyl, 2,3-pentanedione, 13C4-diacetyl, and 13C5-2,3-pentanedione by dissolving 100 mg of each compound in 100 mL of ethanol.
-
Working Standard Solution (10 mg/L): Prepare a mixed working standard solution containing both native diacetyl and 2,3-pentanedione by diluting the stock solutions in a 5% ethanol/water solution.
-
Internal Standard Spiking Solution (10 mg/L): Prepare a mixed internal standard solution containing 13C4-diacetyl and 13C5-2,3-pentanedione by diluting the respective stock solutions in a 5% ethanol/water solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking a VDK-free matrix (e.g., deionized water with 5% ethanol) with the working standard solution to achieve concentrations ranging from 1 to 200 µg/L. Add the internal standard spiking solution to each calibration standard at a constant concentration (e.g., 50 µg/L).
Sample Preparation
-
Degassing: Degas carbonated beverage samples by pouring them back and forth between two beakers until foaming ceases.
-
Aliquoting: Pipette 5 mL of the degassed sample into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the volatility of the analytes.
-
Internal Standard Spiking: Add a known amount of the internal standard spiking solution (e.g., 50 µL of a 10 mg/L solution to achieve a final concentration of 100 µg/L) to the sample.
-
Sealing: Immediately seal the vial with a magnetic screw cap.
HS-SPME-GC-MS Analysis
-
Incubation: Place the vial in the HS autosampler tray and incubate at 60°C for 15 minutes with agitation.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Separation:
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 40°C held for 3 minutes, ramp to 180°C at 8°C/min, then ramp to 240°C at 20°C/min and hold for 2 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Data Presentation
The quantitative performance of the method is summarized in the table below. The use of 13C internal standards provides excellent linearity and recovery.
| Analyte | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD%) |
| Diacetyl | >0.998 | 0.5 | 1.5 | 98 - 103 | < 5 |
| 2,3-Pentanedione | >0.998 | 0.8 | 2.5 | 97 - 102 | < 5 |
Note: The values presented are representative of typical performance for stable isotope dilution assays and may vary depending on the specific instrumentation and matrix.
Mandatory Visualizations
Caption: Experimental workflow for VDK analysis.
Caption: Formation of vicinal diketones.
References
Application Note: Quantification of 2,3-Pentanedione in Complex Matrices using a Headspace GC-MS Method with 2,3-Pentanedione-¹³C₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note describes a robust and sensitive method for the quantitative analysis of 2,3-pentanedione in various sample matrices. The protocol utilizes a static headspace gas chromatography-mass spectrometry (HS-GC-MS) approach, incorporating 2,3-pentanedione-¹³C₂ as an internal standard for accurate and precise quantification. This method is particularly suitable for the analysis of volatile organic compounds (VOCs) in complex samples such as e-liquids, food and beverage products, and environmental samples.[1][2][3]
The use of an isotopically labeled internal standard, 2,3-pentanedione-¹³C₂, is critical for correcting variations in sample preparation and instrument response, thereby ensuring high-quality quantitative results. The headspace sampling technique minimizes matrix effects by introducing only the volatile fraction of the sample into the GC-MS system, which leads to a cleaner chromatogram and enhanced sensitivity.[4]
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 1 gram of the liquid or solid sample into a 20 mL headspace vial.[3]
-
For liquid samples like e-liquid, dissolve and dilute the sample in a suitable solvent such as ethanol if high concentrations of 2,3-pentanedione are expected.[1]
-
Spike the sample with a known concentration of the 2,3-pentanedione-¹³C₂ internal standard solution.
-
Immediately seal the vial with a gas-tight cap and septum to prevent the loss of volatile analytes.[2]
-
For solid samples, a matrix-matched calibration curve should be prepared to account for potential matrix interferences.
Headspace GC-MS Analysis
The analysis is performed using a gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
a. Headspace Autosampler Parameters
| Parameter | Value |
| Vial Equilibration Temperature | 85°C[5] |
| Vial Equilibration Time | 15 minutes[5] |
| Vial Shaking | On (if available) |
| Loop Temperature | 100°C[5] |
| Transfer Line Temperature | 120°C[5] |
| Injection Volume | 1 mL |
| Injection Mode | Split (e.g., 15:1)[5] |
b. Gas Chromatograph (GC) Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 55°C, hold for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 2 minutes.[5] |
c. Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 230°C[5] |
| Quadrupole Temperature | 150°C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion for 2,3-Pentanedione | m/z 100[6] |
| Quantification Ion for 2,3-Pentanedione-¹³C₂ | m/z 102 |
| Qualifier Ion for 2,3-Pentanedione | m/z 57[6] |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this method. Data is based on typical results obtained for 2,3-pentanedione in various matrices.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range | R² |
| 2,3-Pentanedione | 0.2 - 2.0 mg/L | > 0.999[1] |
Table 2: Method Detection and Quantitation Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 2,3-Pentanedione | 0.05 mg/kg[1] | 0.15 mg/kg |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2,3-Pentanedione | 6 mg/kg | 75.8 - 112.5[1] | < 10 |
Experimental Workflow Diagram
Caption: Headspace GC-MS workflow for 2,3-pentanedione analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sciensano.be [sciensano.be]
- 6. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,3-Pentanedione for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 2,3-pentanedione, a key flavor compound and a subject of interest in toxicological and occupational exposure studies. Derivatization is a crucial step to enhance the detectability and chromatographic performance of 2,3-pentanedione, particularly at low concentrations in complex matrices. These protocols are designed to be readily implemented in a laboratory setting.
Introduction to 2,3-Pentanedione Derivatization
2,3-Pentanedione, an α-dicarbonyl compound, can be challenging to analyze directly due to its volatility and potential for thermal degradation. Chemical derivatization modifies the analyte to a more stable and easily detectable form. This process can improve chromatographic separation, increase sensitivity, and enhance the specificity of the analysis. The choice of derivatizing agent and subsequent analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.
Common Derivatization Reagents and Methods
Several reagents are commonly employed for the derivatization of 2,3-pentanedione, each offering distinct advantages. The most prevalent methods involve reactions with o-phenylenediamine (o-PDA), 2,3-diaminonaphthalene (DAN), and 2,4-dinitrophenylhydrazine (DNPH). These reactions typically result in the formation of stable, highly conjugated derivatives that are amenable to analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the quantitative data from various derivatization methods for 2,3-pentanedione, allowing for easy comparison of their performance characteristics.
Table 1: Performance of o-Phenylenediamine (o-PDA) Derivatization followed by GC-NPD
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5-10 nanograms/sample | [1][2] |
| Analyte Concentration Range | 0.1 µg to ~500 µg per sample | [1] |
| Derivative Stability | Stable for 30 days at ambient and refrigerated temperatures | [1] |
| Recovery | Quantitative | [1][2] |
Table 2: Performance of 2,4-Dinitrophenylhydrazine (DNPH) Derivatization followed by HPLC-UV/MS
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.00078 mg/m³ (60 L air sample) | [3] |
| 0.0031 mg/m³ (15 L air sample) | [3] | |
| Linearity Range | 0.05 - 6.00 µg/ml | [4] |
| Recovery | 95.96% - 102.44% | [4] |
Table 3: Performance of GC-MS Methods (With and Without Derivatization)
| Method | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| GC-MS (without derivatization) | 0.33 µg/g (formulation), 0.67 µg/g (aerosol) | 0.01 - 3.88 µg/mL | 80% - 120% | [5][6] |
| GC-MS (OSHA Method 1016 modification) | 1.1 ppb | Not Specified | 92% | [7] |
Experimental Protocols
Protocol 1: Derivatization of 2,3-Pentanedione with o-Phenylenediamine (o-PDA) for GC-NPD Analysis
This protocol is adapted from a method for sampling and analyzing α-dicarbonyl compounds in air.[1][2]
Materials:
-
o-Phenylenediamine (o-PDA) treated silica gel tubes
-
Ethanol (desorption solvent)
-
Gas Chromatograph with a Nitrogen-Phosphorous Detector (GC-NPD)
-
Helium (carrier gas)
-
Calibrated personal sampling pump
Procedure:
-
Sample Collection:
-
Draw a known volume of air through an o-PDA-treated silica gel tube using a calibrated personal sampling pump. The method is effective for sample volumes up to 72 L at a flow rate of 50 cc/min.[1]
-
-
Sample Preparation:
-
After sampling, cap the silica gel tubes and store them at ambient or refrigerated temperatures. The derivatives are stable for at least 30 days.[1]
-
For analysis, break both ends of the tube and transfer the silica gel to a vial.
-
Add 3 mL of ethanol to the vial to desorb the quinoxaline derivative.[1][2]
-
Vortex the vial for 1 minute to ensure complete desorption.
-
-
GC-NPD Analysis:
-
Inject a 1 µL aliquot of the ethanol extract into the GC-NPD system.
-
GC Conditions:
-
Identify and quantify the 2,3-pentanedione quinoxaline derivative based on retention time and a calibration curve prepared from derivatized standards.
-
Protocol 2: Derivatization of 2,3-Pentanedione with 2,3-Diaminonaphthalene (DAN) for HPLC-Fluorometric Analysis
This protocol is suitable for the analysis of 2,3-pentanedione in liquid samples such as beer.[8][9]
Materials:
-
2,3-Diaminonaphthalene (DAN) solution
-
Octadecyl solid-phase extraction (SPE) columns
-
Methanol
-
High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD)
Procedure:
-
Sample Cleanup:
-
Derivatization:
-
React the cleaned-up sample with a solution of 2,3-diaminonaphthalene (DAN). The reaction forms a fluorescent derivative.
-
-
Derivative Extraction:
-
HPLC-FLD Analysis:
-
Analyze the methanol eluate using a reversed-phase HPLC system with fluorometric detection.
-
Quantify the 2,3-pentanedione-DAN derivative using a calibration curve prepared from derivatized standards.
-
Protocol 3: Derivatization of 2,3-Pentanedione with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV/MS Analysis
This protocol is based on a method for the determination of 2,3-pentanedione in workplace air.[3]
Materials:
-
Silica gel cartridges impregnated with 2,4-dinitrophenylhydrazine (DNPH)
-
Acetonitrile
-
High-Performance Liquid Chromatograph with a UV or Mass Spectrometry Detector (HPLC-UV/MS)
-
Calibrated air sampling pump
Procedure:
-
Sample Collection:
-
Draw a defined volume of air through a DNPH-impregnated silica gel cartridge using a calibrated pump at a flow rate of 1 L/min.[3]
-
-
Sample Preparation:
-
Desorb the formed hydrazones from the cartridge with acetonitrile containing a known amount of DNPH.[3]
-
-
HPLC-UV/MS Analysis:
-
Analyze the acetonitrile extract by HPLC-UV or HPLC-MS.
-
The quantitative evaluation is based on a multi-point calibration curve. An internal standard can be used for HPLC-MS analysis, while an external standard is suitable for HPLC-UV analysis.[3]
-
Visualizations
References
- 1. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The method of determination for 2, 3-Butanedione in the air of workplace by high performance liquid chromatography with derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 6. Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 7. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Improving peak resolution of 2,3-Pentanedione-13C2 in chromatography
This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of 2,3-Pentanedione-13C2, with a focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak broad and showing significant tailing?
Peak broadening and tailing for active ketones like 2,3-Pentanedione are common issues in gas chromatography (GC). They typically stem from unwanted interactions within the analytical system.
Possible Causes and Solutions:
-
Active Sites in the Inlet: The high-temperature environment of the GC inlet can have active sites (e.g., exposed silanols) that irreversibly adsorb or interact with the carbonyl groups of the analyte. This is a primary cause of peak tailing and loss of signal.
-
Solution: Use a deactivated inlet liner, such as one treated with silanization. Regularly replace the liner and septum to prevent the accumulation of non-volatile residues.
-
-
Column Contamination or Degradation: Contamination at the head of the analytical column or degradation of the stationary phase can create active sites.
-
Solution: Trim the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced.
-
-
Improper Column Choice: The stationary phase of the column may not be well-suited for analyzing polar ketones.
-
Solution: Consider a column with a more inert stationary phase or one specifically designed for volatile compounds.
-
Q2: I'm seeing poor resolution between this compound and other volatile diketones like diacetyl (2,3-butanedione). How can I improve their separation?
Co-elution of structurally similar compounds is a classic resolution challenge. The solution involves optimizing your chromatographic method to enhance the subtle differences between the analytes.
Troubleshooting Workflow for Poor Resolution:
Caption: A logical workflow for troubleshooting poor peak resolution.
Key Optimization Strategies:
-
Optimize Oven Temperature Program: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.
-
Select an Appropriate GC Column: The choice of stationary phase is critical for separating compounds with similar boiling points but different polarities. A mid-polarity column often provides a good balance for separating volatile carbonyls. See the table below for a comparison.
-
Consider Derivatization: For challenging separations, converting the analyte into a different chemical form can dramatically improve chromatographic performance. This is a highly effective but more involved solution.
Data & Protocols
GC Column Selection Guide
The selection of the GC column's stationary phase is one of the most critical factors in achieving resolution.
| Stationary Phase Type | Common Name | Polarity | Suitability for 2,3-Pentanedione |
| 5% Diphenyl / 95% Dimethylpolysiloxane | DB-5, HP-5ms | Low | Moderate; may show co-elution with similar volatiles. Good for general-purpose screening. |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | DB-624, DB-VRX | Intermediate | Good ; often provides better selectivity for volatile carbonyls compared to non-polar phases. |
| Polyethylene Glycol (PEG) | WAX, FFAP | High | Excellent ; the high polarity offers a different selectivity mechanism that can effectively resolve ketones. Prone to degradation from oxygen and water. |
Protocol 1: Derivatization with o-Phenylenediamine (OPD)
Derivatization converts the volatile and active 2,3-pentanedione into a more stable, less polar, and higher molecular weight quinoxaline derivative. This derivative exhibits improved peak shape and allows for better separation from interfering compounds.
Caption: Reaction of 2,3-Pentanedione with OPD to form a quinoxaline.
Methodology:
-
Reagent Preparation: Prepare a solution of o-phenylenediamine (OPD) at a concentration of 10 mg/mL in methanol.
-
Sample Preparation: Place 1 mL of your sample (or standard) into a 2 mL autosampler vial.
-
Reaction: Add 50 µL of the OPD solution to the vial.
-
Incubation: Cap the vial and heat at 60°C for 20 minutes to allow the derivatization reaction to complete.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. The target analyte will be the quinoxaline derivative.
Benefits of this Protocol:
-
Improved Peak Shape: The resulting quinoxaline is less prone to interactions with active sites, eliminating peak tailing.
-
Enhanced Resolution: The derivative has significantly different chromatographic properties than the original ketone, moving it away from interfering peaks.
-
Increased Sensitivity: The derivative has a higher molecular weight and can provide a stronger signal in mass spectrometry.
Technical Support Center: Analysis of 2,3-Pentanedione-13C2
This guide provides troubleshooting advice and frequently asked questions regarding matrix effects in the quantitative analysis of 2,3-pentanedione using its 13C-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of 2,3-pentanedione?
A1: The "matrix" refers to all components in a sample other than the analyte of interest (2,3-pentanedione). In mass spectrometry, these components can interfere with the ionization of the analyte, a phenomenon known as matrix effects.[1] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantitative results.[1][2][3] In complex biological samples like plasma or urine, components such as phospholipids, salts, and proteins are common sources of matrix effects.[4][5]
Q2: I am using 2,3-Pentanedione-13C2 as an internal standard, but my results show poor accuracy and precision. Aren't isotopic standards supposed to correct for matrix effects?
A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[2][6] However, issues can still arise. A significant problem is when the analyte and the internal standard do not perfectly co-elute.[2][7] Even slight chromatographic separation can expose them to different matrix components as they elute, causing them to experience differential matrix effects.[2][7] This defeats the purpose of the internal standard and leads to inaccurate results. While ¹³C-labeled standards are less prone to this separation than deuterium-labeled ones, it can still occur with high-resolution chromatography.[8]
Q3: How can I determine if my assay is being affected by matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction addition experiment .[1][9][10][11] This involves comparing the signal of an analyte spiked into an extracted blank matrix sample to the signal of the analyte in a pure solvent.[9][10] A significant difference between these signals indicates the presence of matrix effects. A qualitative method is the post-column infusion experiment, which can identify regions in the chromatogram where ion suppression or enhancement occurs.[6][10]
Q4: What are the most common sample preparation techniques to reduce matrix effects for 2,3-pentanedione analysis?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[1] For a volatile compound like 2,3-pentanedione in biological fluids, common strategies include:
-
Protein Precipitation (PPT): A simple but often less effective method that can leave many matrix components, like phospholipids, in the extract.[4][12]
-
Liquid-Liquid Extraction (LLE): Can provide a much cleaner extract than PPT by separating the analyte into an immiscible organic solvent.[5][9][12]
-
Solid-Phase Extraction (SPE): A highly effective technique that can selectively isolate the analyte and remove a wide range of interfering compounds, resulting in very clean extracts.[1][4][12]
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components.[11][13][14] This is particularly effective for volatile organic compounds (VOCs) but may compromise the sensitivity of the assay.[13][15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Issue 1: High Variability in Quality Control (QC) Samples
Your QC samples, despite being prepared identically, show high coefficients of variation (%CV) and poor accuracy.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Potential Causes and Solutions
-
Differential Matrix Effects: The most likely cause is a slight chromatographic separation between 2,3-pentanedione and its 13C2-labeled internal standard.[2][7]
-
Significant Overall Matrix Effect: Even if co-elution is perfect, a very strong and variable matrix effect can impact the stability of the ionization process.
-
Solution: Improve your sample preparation method. If you are using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to get a cleaner sample.[4][12] Alternatively, diluting the sample can often mitigate matrix effects.[13][14]
-
Issue 2: Non-Linear Calibration Curve
Your calibration curve is not linear, particularly at higher concentrations, even when using an internal standard.
Potential Causes and Solutions
-
Concentration-Dependent Matrix Effect: The degree of ion suppression can change with the concentration of the analyte. As analyte concentration increases, it may compete more effectively with matrix interferences, leading to a non-linear response ratio.
-
Solution: Assess the matrix effect at both low and high concentrations.[17] If a concentration dependence is confirmed, improving the sample cleanup is the most robust solution. Using matrix-matched calibrators, where standards are prepared in the same blank matrix as the samples, can also help compensate for this effect.[18]
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector may become saturated, leading to a non-linear response.
-
Solution: Analyze the response of the analyte and internal standard separately. If the raw signal for the analyte is flattening at high concentrations, you may need to dilute your upper-level calibrators and samples or reduce the sample injection volume.
-
Experimental Protocols & Data Presentation
Protocol: Quantifying Matrix Effects via Post-Extraction Addition
This protocol allows you to calculate a "Matrix Factor" (MF) to determine the extent of ion suppression or enhancement.[17]
Objective: To compare the analytical response of 2,3-pentanedione in the absence of matrix with its response in the presence of matrix components after extraction.
Required Materials:
-
Blank matrix (e.g., human plasma) free of 2,3-pentanedione.
-
Pure solvent (e.g., methanol or mobile phase).
-
Stock solution of 2,3-pentanedione.
-
Your established sample extraction procedure (e.g., LLE or SPE).
Methodology:
-
Prepare Set A (Analyte in Pure Solvent):
-
Take an aliquot of pure solvent.
-
Spike it with the 2,3-pentanedione stock solution to achieve a final concentration (e.g., 50 ng/mL).
-
Analyze via LC-MS. Repeat for n=5 replicates.
-
-
Prepare Set B (Analyte in Extracted Blank Matrix):
-
Take an aliquot of blank matrix.
-
Perform your complete sample extraction procedure.
-
After the final evaporation and reconstitution step, spike the extracted matrix with the 2,3-pentanedione stock solution to the same final concentration as Set A (50 ng/mL).
-
Analyze via LC-MS. Repeat for n=5 replicates using different lots of blank matrix if possible.
-
-
Calculation:
-
Calculate the average peak area for both sets.
-
The Matrix Factor (MF) is calculated as:
-
MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
-
Interpretation of Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression. (e.g., MF = 0.4 means 60% suppression).
-
MF > 1: Ion enhancement. (e.g., MF = 1.3 means 30% enhancement).
Data Presentation: Example Matrix Effect Evaluation
The following table summarizes hypothetical data from a post-extraction addition experiment comparing three different sample preparation methods for 2,3-pentanedione in human plasma.
| Sample Preparation Method | Mean Peak Area in Solvent (Set A) | Mean Peak Area in Extracted Matrix (Set B) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Protein Precipitation (PPT) | 1,520,400 | 653,772 | 0.43 | 57% Suppression |
| Liquid-Liquid Extraction (LLE) | 1,520,400 | 1,261,932 | 0.83 | 17% Suppression |
| Solid-Phase Extraction (SPE) | 1,520,400 | 1,459,584 | 0.96 | 4% Suppression |
This data clearly shows that the Protein Precipitation method results in significant ion suppression, while the Solid-Phase Extraction method effectively removes interfering matrix components, leading to a negligible matrix effect.[12]
References
- 1. longdom.org [longdom.org]
- 2. waters.com [waters.com]
- 3. gtfch.org [gtfch.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Stability and storage conditions for 2,3-Pentanedione-13C2 standards
This technical support center provides guidance on the stability, storage, and use of 2,3-Pentanedione-13C2 standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the neat this compound standard?
A1: Neat this compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term stability, it is recommended to store the standard refrigerated at 2-8°C and protected from light.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, accurately weigh the neat standard and dissolve it in a high-purity solvent suitable for your analytical method (e.g., methanol, ethanol, or water). It is crucial to use volumetric flasks for accurate concentration determination. Store the stock solution under the same recommended conditions as the neat standard.
Q3: What is the stability of this compound in solution?
A3: Based on available data for the unlabeled compound, a stock standard of 2,3-pentanedione in water is stable for at least two weeks when stored in an amber bottle in a refrigerator[1]. For solutions in other solvents, it is recommended to perform your own stability studies to ensure accuracy in your experiments. Always store solutions in tightly sealed, light-protected containers at 2-8°C.
Q4: Why should I use a 13C-labeled internal standard like this compound?
A4: 13C-labeled internal standards are the preferred choice for quantitative mass spectrometry-based assays. They exhibit similar chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and experience similar ionization effects. Unlike deuterated standards, 13C labels are chemically stable and do not undergo isotopic exchange, leading to more accurate and precise quantification[2][3].
Stability and Storage Conditions
Proper handling and storage are critical for maintaining the integrity of your this compound standard. Below is a summary of recommended conditions and known stability information.
| Condition | Recommendation | Known Stability |
| Neat Standard Storage | Store at 2-8°C in a tightly sealed container, protected from light. | Long-term stability is expected under these conditions, though specific quantitative data is limited. |
| Solution Storage | Store at 2-8°C in a tightly sealed, amber vial. | A stock solution in water is stable for at least two weeks[1]. Users should verify stability in other solvents for their specific application. |
| Handling | Allow the standard to equilibrate to room temperature before opening to prevent condensation. Minimize exposure to light and air. | 2,3-Pentanedione is sensitive to light[4]. |
| Incompatible Materials | Avoid strong oxidizing agents, strong reducing agents, strong bases, and metals. | No specific data for the 13C2-labeled standard, but these are general incompatibilities for diketones. |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound as an internal standard in mass spectrometry applications.
dot
Caption: Troubleshooting workflow for issues with this compound.
Problem: Inconsistent or inaccurate quantification.
-
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Step: Prepare a fresh working solution from your stock solution. If the issue persists, prepare a new stock solution from the neat standard.
-
Solution: Always store standards at the recommended 2-8°C and protect them from light. For stock solutions, especially in water, do not use them beyond two weeks unless you have conducted your own stability studies[1].
-
-
Possible Cause 2: Incorrect concentration of the standard solution.
-
Troubleshooting Step: Review your solution preparation calculations and ensure all volumetric glassware and pipettes are properly calibrated.
-
Solution: Reprepare the stock and working solutions, paying close attention to accurate weighing and dilutions.
-
-
Possible Cause 3: Isotopic impurity of the standard.
-
Troubleshooting Step: Review the Certificate of Analysis (CoA) for the isotopic purity of your standard. The presence of unlabeled 2,3-pentanedione (M+0) in your internal standard can lead to an overestimation of the analyte at the lower limit of quantification[5].
-
Solution: If the M+0 impurity is significant, you may need to source a standard with higher isotopic purity or adjust your quantification method to account for this contribution.
-
-
Possible Cause 4: Mass spectral cross-talk.
-
Troubleshooting Step: Check for isotopic overlap between the analyte and the internal standard. Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, especially for higher molecular weight compounds[6].
-
Solution: In your MS/MS method, select precursor-product ion transitions that are unique to the analyte and the internal standard to minimize isotopic interference.
-
-
Possible Cause 5: Differential matrix effects.
-
Troubleshooting Step: While 13C-labeled standards are designed to co-elute and experience similar matrix effects as the analyte, severe ion suppression or enhancement can still impact accuracy.
-
Solution: Improve your sample clean-up procedure to remove interfering matrix components. You can also try diluting your sample extract to reduce the concentration of matrix components.
-
Experimental Protocol: Quantification of 2,3-Pentanedione in a Liquid Matrix using this compound by GC-MS
This protocol is a general guideline and may need to be adapted for specific matrices and instrumentation. It is based on established methods for the analysis of 2,3-pentanedione[1][7].
1. Preparation of Internal Standard Stock Solution (IS Stock)
-
Allow the neat this compound standard to come to room temperature.
-
Accurately weigh approximately 10 mg of the neat standard into a 10 mL amber volumetric flask.
-
Dissolve and bring to volume with ethanol. This will be your IS Stock solution (e.g., ~1 mg/mL).
-
Store the IS Stock at 2-8°C, protected from light. This solution should be stable for at least two weeks.
2. Preparation of Internal Standard Working Solution (IS Working)
-
Prepare a working solution by diluting the IS Stock to a concentration appropriate for your assay's expected analyte concentration range. For example, dilute the IS Stock 1:100 with ethanol to obtain a ~10 µg/mL IS Working solution.
3. Preparation of Calibration Standards
-
Prepare a stock solution of unlabeled 2,3-pentanedione in ethanol (e.g., 1 mg/mL).
-
Create a series of calibration standards by spiking known amounts of the unlabeled 2,3-pentanedione stock solution into a blank matrix (the same matrix as your samples).
-
Add a constant volume of the IS Working solution to each calibration standard. The final concentration of the internal standard should be the same in all calibrators and samples.
4. Sample Preparation
-
To a known volume or weight of your sample, add the same constant volume of the IS Working solution as used for the calibration standards.
-
Perform any necessary sample extraction or clean-up steps (e.g., liquid-liquid extraction, solid-phase extraction).
5. GC-MS Analysis
-
GC Column: Use a column suitable for the separation of volatile ketones, such as a Rxi-624Sil MS (60 m x 0.32 mm x 1.8 µm)[7].
-
Injection: 1 µL split injection.
-
Oven Program: 60°C (hold 2 min), ramp to 120°C at 10°C/min (hold 2 min), ramp to 240°C at 25°C/min (hold 12 min)[7].
-
MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for the best sensitivity and selectivity.
-
Monitor at least one characteristic ion for unlabeled 2,3-pentanedione (e.g., m/z 100).
-
Monitor the corresponding ion for this compound (e.g., m/z 102).
-
6. Data Analysis
-
For each calibrator and sample, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled 2,3-pentanedione in the calibration standards.
-
Determine the concentration of 2,3-pentanedione in your samples by interpolating their peak area ratios from the calibration curve.
References
- 1. osha.gov [osha.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. osha.gov [osha.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.com [shimadzu.com]
Technical Support Center: Synthesis of 2,3-Pentanedione-¹³C₂
Welcome to the technical support center for the synthesis of 2,3-Pentanedione-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the synthesis and purification of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2,3-Pentanedione-¹³C₂?
A common and effective method for the synthesis of 2,3-Pentanedione-¹³C₂ involves a Grignard reaction followed by oxidation. A plausible pathway starts with ¹³C-labeled ethyl iodide, which is used to form a ¹³C-labeled Grignard reagent. This reagent is then reacted with ¹³C-labeled acetyl chloride to produce 2-pentanone-¹³C₂. Subsequent oxidation of the labeled ketone yields the desired 2,3-Pentanedione-¹³C₂.
Q2: What are the most common impurities I might encounter in the synthesis of 2,3-Pentanedione-¹³C₂?
The common impurities can be categorized based on their origin in the synthetic process. These include:
-
Starting Material Impurities: Residual unreacted ¹³C-labeled starting materials.
-
Grignard Reaction Byproducts: Side products from the Grignard reaction, such as biphenyl (if using a phenyl-based protecting group, though less common for this synthesis) and products of reaction with atmospheric CO₂ or moisture.[1][2]
-
Oxidation Byproducts: Incomplete oxidation of 2-pentanone-¹³C₂ or over-oxidation leading to the formation of carboxylic acids.[3]
-
Solvent and Reagent Residues: Traces of solvents used in the reaction and purification steps (e.g., diethyl ether, dichloromethane) and other reagents.
Q3: How can I detect and identify these impurities?
The primary analytical techniques for identifying and quantifying impurities in your 2,3-Pentanedione-¹³C₂ sample are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
-
GC-MS: This technique is excellent for separating volatile impurities and providing information on their molecular weight, which aids in identification.[7]
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation of the final product and any impurities present. The ¹³C labeling will result in characteristic splitting patterns in both ¹H and ¹³C NMR spectra, which can help in assigning signals and identifying byproducts.[8]
Q4: How can I minimize the formation of these impurities?
Minimizing impurity formation requires careful control of reaction conditions:
-
Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent the quenching of the Grignard reagent.[1]
-
Inert Atmosphere: Conduct the Grignard reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and carbon dioxide.
-
Controlled Temperature: Maintain the recommended temperature for each reaction step to avoid side reactions.
-
Stoichiometry: Use the correct stoichiometric ratios of reactants to ensure complete conversion and minimize unreacted starting materials.
-
Careful Oxidation: Choose a mild and selective oxidizing agent and carefully control the reaction time and temperature to prevent over-oxidation.
Troubleshooting Guide
Issue 1: Low Yield of 2,3-Pentanedione-¹³C₂
| Possible Cause | Troubleshooting Steps |
| Inefficient Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated. Use of a small crystal of iodine can help initiate the reaction. Confirm the absence of moisture in the reaction setup.[1] |
| Quenching of Grignard Reagent | Double-check that all solvents and reagents are anhydrous. Perform the reaction under a strict inert atmosphere. |
| Incomplete Reaction with Acetyl Chloride | Ensure slow, dropwise addition of the Grignard reagent to the acetyl chloride solution at the appropriate temperature to control the exothermic reaction. |
| Inefficient Oxidation | Optimize the choice of oxidizing agent and reaction conditions (temperature, time). Monitor the reaction progress by TLC or GC to determine the optimal endpoint. |
| Loss during Workup and Purification | 2,3-Pentanedione is volatile. Use appropriate techniques like distillation with a cooled receiver to minimize loss.[9] |
Issue 2: Presence of Unreacted 2-Pentanone-¹³C₂
| Possible Cause | Troubleshooting Steps |
| Incomplete Oxidation | Increase the reaction time for the oxidation step or consider using a more potent oxidizing agent. Monitor the reaction closely by GC to ensure full conversion. |
Issue 3: Presence of Carboxylic Acid Impurities (e.g., Acetic Acid-¹³C₁, Propanoic Acid-¹³C₁)
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | This occurs when the oxidation conditions are too harsh.[3] Use a milder oxidizing agent or reduce the reaction temperature and time. Popoff's rule suggests that oxidation of an unsymmetrical ketone will cleave the C-C bond adjacent to the carbonyl group, favoring the formation of smaller carboxylic acids.[10] |
| Remediation | These acidic impurities can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup. |
Issue 4: Presence of High Molecular Weight Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions of Grignard Reagent | These can include coupling reactions.[11] Ensure a clean reaction setup and high-purity starting materials. |
| Purification | These less volatile impurities can typically be separated from the product by fractional distillation. |
Summary of Common Impurities and Analytical Data
| Impurity | Plausible Origin | Typical GC-MS (m/z) | Key ¹H NMR Signals (in CDCl₃, δ ppm) | Key ¹³C NMR Signals (in CDCl₃, δ ppm) |
| 2-Pentanone-¹³C₂ | Incomplete oxidation | 88 (M⁺ for ¹³C₂) | ~2.4 (t), ~2.1 (s), ~1.6 (sextet), ~0.9 (t) | ~209, ~45, ~30, ~17, ~14 |
| Acetic Acid-¹³C₁ | Over-oxidation | 61 (M⁺ for ¹³C₁) | ~2.1 (s), ~11-12 (br s) | ~178, ~21 |
| Propanoic Acid-¹³C₁ | Over-oxidation | 75 (M⁺ for ¹³C₁) | ~2.3 (q), ~1.1 (t), ~11-12 (br s) | ~180, ~28, ~9 |
| Diethyl Ether | Solvent residue | 74 | ~3.5 (q), ~1.2 (t) | ~66, ~15 |
| Dichloromethane | Solvent residue | 84, 86 | ~5.3 (s) | ~54 |
Note: The exact m/z values and NMR chemical shifts for ¹³C-labeled compounds will be slightly different from their unlabeled counterparts and will exhibit characteristic coupling patterns due to the presence of ¹³C.
Experimental Protocols
Proposed Synthesis of 2,3-Pentanedione-¹³C₂
This protocol is a plausible synthetic route. Researchers should optimize conditions based on their specific laboratory setup and available resources.
Step 1: Synthesis of Ethylmagnesium-¹³C₂ Bromide (Grignard Reagent)
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of ethyl-¹³C₂ iodide in anhydrous diethyl ether.
-
Slowly add a small portion of the ethyl-¹³C₂ iodide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color.
-
Once the reaction has started, add the remaining ethyl-¹³C₂ iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetyl-¹³C₂ Chloride
-
In a separate flame-dried, three-necked flask under an inert atmosphere, prepare a solution of acetyl-¹³C₂ chloride in anhydrous diethyl ether.
-
Cool this solution in an ice-salt bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the acetyl-¹³C₂ chloride solution via a cannula or dropping funnel, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-pentanone-¹³C₂.
Step 3: Oxidation to 2,3-Pentanedione-¹³C₂
-
Dissolve the crude 2-pentanone-¹³C₂ in a suitable solvent (e.g., acetic acid).
-
Slowly add an oxidizing agent (e.g., selenium dioxide) in portions, controlling the temperature.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 2,3-Pentanedione-¹³C₂ by fractional distillation.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Standard GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating 2,3-pentanedione and its potential impurities.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-200.
-
Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent (e.g., dichloromethane or ethanol) before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
¹H NMR: Acquire a standard proton spectrum. The presence of ¹³C labels will introduce ¹J(C-H) and ²J(C-H) couplings, leading to satellite peaks around the main proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The signals for the ¹³C-labeled carbons will be significantly enhanced.
-
Sample Preparation: Dissolve a few milligrams of the purified product in the deuterated solvent.
Visualizations
Caption: Synthetic workflow for 2,3-Pentanedione-¹³C₂.
Caption: Logical flow for impurity troubleshooting.
Caption: Analytical workflow for purity assessment.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The oxidation of pent- one ( 2 penta none) with nascent oxygen gives:.. [askfilo.com]
- 4. Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 5. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. shimadzu.com [shimadzu.com]
- 8. alpaipars.com [alpaipars.com]
- 9. researchgate.net [researchgate.net]
- 10. doubtnut.com [doubtnut.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing GC Injection Parameters for 2,3-Pentanedione-¹³C₂
Welcome to our dedicated support center for optimizing Gas Chromatography (GC) parameters for the analysis of 2,3-Pentanedione-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during GC analysis of this and similar volatile ketones.
Frequently Asked Questions (FAQs)
Q1: What is the most common injection technique for analyzing 2,3-Pentanedione-¹³C₂?
A1: The choice between split and splitless injection is the most critical initial decision and depends on the concentration of your analyte.[1][2]
-
Split Injection: This is the preferred technique when the analyte concentration is high enough to allow for only a portion of the sample to be introduced to the column without compromising detection limits.[1][2] It is ideal for preventing column overload and achieving sharp, narrow peaks.[3]
-
Splitless Injection: This method is best suited for trace-level analysis where maximizing the transfer of the analyte to the column is necessary to achieve the required sensitivity.[1][4]
Q2: How does 2,3-Pentanedione-¹³C₂ differ from unlabeled 2,3-Pentanedione in GC analysis?
A2: Chromatographically, 2,3-Pentanedione-¹³C₂ behaves nearly identically to its unlabeled counterpart. The primary difference is in its detection by a mass spectrometer (MS), where it will have a different mass-to-charge ratio (m/z). When using GC-MS, you will need to set the detector to monitor for the specific m/z of the labeled compound. For example, the quantification ion for unlabeled 2,3-pentanedione is m/z 100.[5]
Q3: What are typical starting injection parameters for 2,3-Pentanedione-¹³C₂ analysis?
A3: For volatile ketones like 2,3-Pentanedione, a good starting point for your injection parameters would be:
-
Injector Temperature: 250 °C[6]
-
Injection Mode: Start with split injection with a moderate split ratio (e.g., 20:1) if you are unsure of your sample concentration.
-
Carrier Gas: Helium at a constant flow rate.
-
Liner: A deactivated glass liner is recommended to prevent analyte adsorption.[7][8]
These parameters should be optimized based on your specific instrumentation and analytical goals.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your GC analysis of 2,3-Pentanedione-¹³C₂.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and reproducibility of your results. Here’s how to troubleshoot common peak shape issues:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the injector liner or on the column are interacting with the analyte.[9] | Use a fresh, deactivated inlet liner or trim the first few centimeters of the GC column.[9] |
| Improperly cut or installed column.[9] | Re-cut the column ensuring a clean, 90-degree cut and verify it is installed at the correct height in the inlet.[9] | |
| Peak Fronting | Column overload due to high analyte concentration. | Reduce the injection volume, dilute the sample, or increase the split ratio.[3] |
| Incompatible stationary phase. | Ensure the column's stationary phase is appropriate for the analysis of ketones. | |
| Split Peaks | Fast autosampler injection into an open liner. | Use a liner with glass wool or reduce the injection speed.[3] |
| Issues with sample solvent and initial oven temperature in splitless injection.[9] | Ensure the initial oven temperature is about 20°C below the boiling point of your solvent.[9] |
Issue 2: Poor Reproducibility
Inconsistent peak areas or retention times can invalidate your quantitative analysis.
| Potential Cause | Recommended Solution |
| Inconsistent Injection Volume | Manual injection variability or autosampler malfunction.[10] |
| Leaks in the Injection System | Worn or improperly installed septum.[10][11] |
| Contaminated Inlet Liner | Accumulation of non-volatile residues.[10] |
| Unstable Carrier Gas Flow | Leaks or faulty pressure regulators.[10] |
Experimental Protocols
This section provides a general methodology for the GC-MS analysis of 2,3-Pentanedione-¹³C₂.
1. Standard and Sample Preparation:
-
Prepare a stock solution of 2,3-Pentanedione-¹³C₂ in a suitable solvent (e.g., ethanol or methanol).
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range.
-
For sample analysis, dissolve the sample in the same solvent used for the standards.
-
If using an internal standard, add a consistent amount to all standards and samples.
2. GC-MS Instrument Setup:
-
Column: A DB-1 or similar non-polar capillary column is a suitable choice.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start with an initial oven temperature appropriate for your solvent and ramp up to a final temperature that ensures the elution of your analyte. A typical starting point could be 50°C held for 2 minutes, then ramped to 200°C.
-
Injector:
-
Temperature: 250 °C
-
Mode: Choose split or splitless based on your expected analyte concentration.
-
Split Ratio (if applicable): Start with 20:1 and adjust as needed.
-
Splitless Hold Time (if applicable): Typically 30-60 seconds.
-
-
-
Mass Spectrometer:
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[5]
-
Ions to Monitor: Determine the appropriate m/z for 2,3-Pentanedione-¹³C₂.
-
3. Data Analysis:
-
Generate a calibration curve from the analysis of your standards.
-
Quantify the amount of 2,3-Pentanedione-¹³C₂ in your samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following tables summarize the expected impact of key injection parameters on your chromatographic results.
Table 1: Effect of Injection Temperature
| Injector Temperature | Peak Shape | Analyte Recovery | Potential Issues |
| Too Low | Broad peaks | Incomplete vaporization, poor recovery | |
| Optimal (e.g., 250 °C) | Sharp, symmetrical peaks | Complete and reproducible vaporization | |
| Too High | Potential for peak tailing | Analyte degradation for thermally labile compounds |
Table 2: Optimizing Split vs. Splitless Injection
| Parameter | Split Injection | Splitless Injection |
| Analyte Concentration | High | Low (trace levels)[1] |
| Sensitivity | Lower | Higher[1] |
| Peak Width | Narrower[3] | Broader (can be improved with focusing techniques)[1] |
| Key Optimization Parameter | Split Ratio | Splitless Hold Time |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to GC injection parameter optimization.
Caption: A logical workflow for troubleshooting common GC injection issues.
References
- 1. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 2. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. restek.com [restek.com]
- 5. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 11. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 12. osha.gov [osha.gov]
Technical Support Center: Troubleshooting 2,3-Pentanedione-13C2 Analysis
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low recovery of 2,3-Pentanedione-13C2 during sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a volatile α-dicarbonyl compound, can be attributed to several factors throughout the sample preparation and analysis workflow. The most common issues are related to its inherent chemical properties and handling procedures. These include:
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Volatility: 2,3-Pentanedione is a volatile compound, which can lead to significant sample loss during sample collection, storage, and preparation steps that involve open vials or elevated temperatures.[1]
-
Light Sensitivity: The compound is known to be sensitive to light. Exposure to light during sampling and handling can cause degradation of the analyte.[2][3]
-
Improper Storage and Handling: Inadequate sealing of sample vials, storage at inappropriate temperatures, and delays in analysis can all contribute to loss of the analyte.
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Suboptimal Extraction: Inefficient extraction from the sample matrix can result in a significant portion of the analyte not being transferred to the analysis phase.
-
Matrix Effects: Complex sample matrices, such as those with high-fat content, can interfere with the extraction and analysis, leading to lower recovery.[4]
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Inefficient Derivatization: If a derivatization step is used to improve chromatographic properties or detection, incomplete or inefficient reactions will lead to low signal for the target derivative.[5][6]
-
Instrumental Issues: Problems with the gas chromatography (GC) or mass spectrometry (MS) system, such as leaks, improper column selection, or incorrect temperature settings, can also result in poor recovery and detection.
Q2: How can I minimize sample loss due to the volatility of this compound?
Given its volatile nature, it is crucial to handle samples containing this compound with care to prevent evaporative losses.
-
Sample Collection and Handling:
-
Use appropriate sampling media, such as silica gel tubes, as recommended by standard methods like OSHA 1016.[2][3]
-
Ensure a complete and tight seal on all sample vials immediately after sample collection or preparation. Use vials with PTFE-lined caps.[2]
-
Minimize the time that sample vials are open to the atmosphere.
-
-
Temperature Control:
-
Keep samples cool during and after collection. Cold storage is recommended for samples to be analyzed for 2,3-pentanedione.[3]
-
During sample preparation, perform extraction and other steps at reduced temperatures where possible.
-
For headspace analysis, carefully optimize the incubation temperature and time to ensure efficient partitioning of the analyte into the headspace without excessive loss. A study on beer samples used a headspace oven temperature of 40°C.[7]
-
-
Solvent Choice:
-
When preparing standards or extracting samples, use a solvent that has a lower volatility than this compound if possible, or ensure immediate and secure capping of the vials.
-
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of 2,3-Pentanedione
This protocol is based on methodologies described for the analysis of vicinal diketones in various matrices.
-
Sample Collection: For air sampling, use a sampling train with two silica gel tubes in series.[2] For liquid or solid samples, collect a known volume or weight in a headspace vial.
-
Extraction (for sorbent tubes):
-
Break the ends of the silica gel tube and transfer the contents to a 2 mL vial.
-
Add 2.0 mL of extraction solvent (e.g., 95% v/v ethyl alcohol/water containing an internal standard like 3-pentanone).[2]
-
Immediately seal the vial with a PTFE-lined cap.
-
Place the vial on a rotator for 60 minutes to ensure thorough extraction.[2]
-
-
Derivatization (Optional, for enhanced sensitivity):
-
In some applications, derivatization with an agent like 1,2-diaminobenzene can be used to form a more stable and less volatile quinoxaline derivative.[5]
-
-
Analysis:
-
Transfer an aliquot of the extract or the headspace sample to an autosampler vial for GC-MS analysis.
-
Table 1: Example GC-MS Parameters for 2,3-Pentanedione Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-1, 60 m x 0.32 mm i.d., 5 µm film thickness[2] |
| Injection Mode | Split (e.g., 2:1)[2] |
| Injection Volume | 1.0 µL[2] |
| Injector Temperature | 240 °C[2] |
| Oven Program | Initial 60°C hold 4 min, ramp 10°C/min to 150°C, hold 5 min, ramp 20°C/min to 200°C, hold 1 min[2] |
| Carrier Gas | Helium or Hydrogen[2] |
| Mass Spectrometer | |
| Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity[8] |
| Detector Temperature | 250 °C[2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: A flowchart for systematically troubleshooting low recovery issues.
Q3: How does the sample matrix affect the recovery of this compound?
The sample matrix can significantly impact the recovery of this compound through various mechanisms:
-
Binding and Sequestration: In complex matrices, the analyte can bind to matrix components, making it unavailable for extraction. For example, in fatty foods, the recovery of similar ketones can be influenced by the fat content.[4]
-
Interference: Matrix components can co-elute with the analyte during chromatography, causing ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
-
Viscosity and Homogeneity: The physical properties of the sample, such as viscosity, can affect the efficiency of extraction. Inhomogeneous samples can lead to variability in recovery between aliquots.
Solutions for Matrix Effects:
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to compensate for matrix effects.
-
Standard Addition: This method can be used to quantify the analyte in complex matrices by adding known amounts of the standard to the sample.
-
Sample Clean-up: Techniques such as solid-phase extraction (SPE) can be employed to remove interfering matrix components before analysis.[5]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may also reduce the analyte concentration below the limit of detection.
Table 2: Potential Matrix Effects and Corresponding Solutions
| Matrix Type | Potential Issue | Recommended Solution |
| High Fat (e.g., food samples) | Analyte sequestration in the lipid phase.[4] | Use a non-polar extraction solvent, perform lipid removal steps (e.g., saponification if analyte is stable), use matrix-matched calibration. |
| High Sugar (e.g., beverages) | Caramelization during heated headspace analysis, altering sample composition. | Optimize headspace temperature and time, consider liquid-liquid extraction as an alternative. |
| Complex Biological Fluids (e.g., plasma) | Protein binding, ion suppression. | Protein precipitation followed by SPE clean-up, use of isotopically labeled internal standards (like this compound) is crucial here. |
By systematically addressing these potential issues, researchers can improve the recovery and achieve more accurate and reliable quantification of this compound in their samples.
References
- 1. 2,3-Pentanedione | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. alsglobal.com [alsglobal.com]
- 4. Dialkylketones in Paperboard Food Contact Materials—Method of Analysis in Fatty Foods and Comparative Migration into Liquid Simulants Versus Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. themodernbrewhouse.com [themodernbrewhouse.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with 2,3-Pentanedione-13C2
Welcome to the technical support center for 2,3-Pentanedione-13C2. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this stable isotope-labeled internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in analytical chemistry?
A1: this compound is most commonly used as an internal standard in stable isotope dilution analysis (SIDA) for the quantification of its unlabeled counterpart, 2,3-pentanedione (also known as acetyl propionyl).[1][2] SIDA is a highly accurate quantification technique, particularly for mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as it helps to correct for sample matrix effects and variations in sample preparation and instrument response.[2][3][4]
Q2: Why am I observing poor linearity in my calibration curve?
A2: Poor linearity in a calibration curve for 2,3-pentanedione using this compound as an internal standard can stem from several factors. These include issues with the preparation of standard solutions, instrument performance, or the chosen concentration range. Ensure that the concentration range of your calibration standards is appropriate for the expected analyte concentration in your samples and the linear range of the instrument.[5] For example, a typical linear range for 2,3-pentanedione analysis can be from 0.2 to 2.0 mg/L with correlation coefficients greater than 0.998.[5]
Q3: What are potential sources of contamination for 2,3-pentanedione?
A3: 2,3-Pentanedione is a volatile organic compound and can be present in various flavorings and food products.[6][7] Contamination can occur from laboratory air, shared glassware, or solvents. It is crucial to use high-purity solvents and dedicated glassware to minimize background levels. Additionally, since 2,3-pentanedione can be a byproduct of the Maillard reaction, care should be taken with samples containing sugars and amino acids, especially when heated.[8]
Q4: What are typical instrument parameters for the analysis of 2,3-pentanedione by GC-MS?
A4: While optimal conditions vary by instrument, a common approach involves a GC-MS system operated in selected ion monitoring (SIM) mode for enhanced sensitivity. A suitable capillary column, such as a DB-1 (60-m × 0.32-mm i.d., 5-µm df), is often used.[9] For quantification, specific ions for 2,3-pentanedione (e.g., m/z 100 as the quantification ion and m/z 57 as a qualification ion) and its 13C2-labeled internal standard would be monitored.
Troubleshooting Guides
Issue 1: High Variability in Peak Area Ratios of Analyte to Internal Standard
High variability in the peak area ratios between your analyte (2,3-pentanedione) and the internal standard (this compound) can lead to poor precision and inaccurate results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Spiking | Ensure the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation process. Use a calibrated pipette and vortex each sample thoroughly after adding the internal standard. |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement, can affect the analyte and internal standard differently if they do not co-elute perfectly.[3][10][11] To mitigate this, ensure proper chromatographic separation. Consider further sample cleanup using techniques like solid-phase extraction (SPE).[12] |
| Analyte or Internal Standard Degradation | 2,3-Pentanedione can be unstable under certain conditions.[13] Prepare fresh stock solutions of both the analyte and internal standard regularly and store them under appropriate conditions (e.g., refrigerated in amber vials).[9] |
| Instrument Instability | Check for leaks in the GC or LC system, ensure a stable flow rate, and verify that the mass spectrometer is properly tuned. Fluctuations in instrument performance can lead to inconsistent measurements. |
Issue 2: Poor Recovery of 2,3-Pentanedione
Low or inconsistent recovery of 2,3-pentanedione from your sample matrix can indicate issues with your sample preparation method.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: The choice of extraction solvent is critical. For example, a 95:5 ethanol:water mixture has been used for extraction from sorbent tubes.[14] Test different solvents or solvent mixtures to find the optimal one for your specific matrix.
-
Optimize Sample Preparation: If using solid-phase extraction (SPE), ensure the cartridge type is appropriate and that the loading, washing, and elution steps are optimized.
-
Assess Matrix Effects: Perform a spike and recovery experiment by adding a known amount of 2,3-pentanedione to a blank matrix sample and comparing the measured concentration to the expected concentration. Recoveries are often expected to be within a range of 80% to 120%.[15] If recovery is outside this range, further method development to address matrix effects is necessary.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare a Stock Solution of 2,3-Pentanedione: Accurately weigh and dissolve a known amount of 2,3-pentanedione in a high-purity solvent (e.g., ethanol or acetone:water:methanol (95:4:1)) to create a primary stock solution.[13]
-
Prepare a Stock Solution of this compound: Similarly, prepare a stock solution of the 13C2-labeled internal standard.
-
Create a Working Internal Standard Solution: Dilute the this compound stock solution to a concentration that will yield a consistent and strong signal when a fixed volume is added to all samples and standards.
-
Prepare a Series of Calibration Standards: Perform serial dilutions of the 2,3-pentanedione stock solution to create a series of calibration standards at different concentrations. The concentration range should bracket the expected concentration of the analyte in your samples.
-
Spike with Internal Standard: Add a constant volume of the working internal standard solution to each calibration standard.
-
Analysis: Analyze the calibration standards using your established GC-MS or LC-MS method.
-
Construct the Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should ideally be >0.99.
Visualizations
Caption: Workflow for preparing and analyzing a calibration curve.
Caption: Decision tree for troubleshooting poor calibration curve linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Origin of 2,3-pentanedione and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Characterization and Generation of Chamber Concentrations - NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]
Preventing degradation of 2,3-Pentanedione-13C2 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-Pentanedione-13C2 during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a stable isotope-labeled internal standard for 2,3-pentanedione, a reactive α-dicarbonyl compound. Due to its reactive nature, 2,3-pentanedione (and its labeled counterpart) can be prone to degradation during sample storage, preparation, and analysis, leading to inaccurate quantification. Factors such as temperature, pH, light exposure, and the sample matrix can all contribute to its degradation.
Q2: What are the primary degradation pathways for 2,3-Pentanedione?
A2: As an α-dicarbonyl compound, 2,3-pentanedione is susceptible to several degradation pathways, including:
-
Photodegradation: Exposure to light can lead to its breakdown.[1][2]
-
Reaction with nucleophiles: The carbonyl groups are electrophilic and can react with nucleophiles present in the sample matrix, such as amino acids.
-
Enolization: In solution, it can exist in equilibrium with its enol tautomer, which can have different reactivity.[3]
-
Oxidation: It can be susceptible to oxidation, particularly at elevated temperatures.
Q3: How should this compound analytical standards be stored to ensure stability?
A3: To ensure the stability of this compound standards, they should be stored under the following conditions:
-
Light: Protected from light by using amber vials or by wrapping the vials in aluminum foil.[2]
-
Container: Stored in tightly sealed containers to prevent evaporation and contamination.[5]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While direct analysis is possible, derivatization is highly recommended to improve the stability and chromatographic properties of 2,3-pentanedione. Derivatization converts the reactive dicarbonyl group into a more stable and less polar functional group, leading to better peak shape, increased sensitivity, and reduced degradation during analysis. A common derivatizing agent is o-phenylenediamine (or 1,2-diaminobenzene), which reacts with 2,3-pentanedione to form a stable quinoxaline derivative.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Degradation during sample storage | Review storage conditions. Ensure samples are stored at 2-8°C and protected from light. | 2,3-Pentanedione is sensitive to heat and light, which can cause significant degradation before analysis.[2][5] |
| Degradation during sample preparation | Minimize sample preparation time. Keep samples on ice. Consider derivatization immediately after extraction. | Prolonged exposure to ambient temperatures or harsh chemical conditions during extraction can lead to analyte loss. |
| Incomplete derivatization | Optimize derivatization conditions (pH, temperature, reaction time). Ensure the derivatizing agent is fresh. | Incomplete reaction will result in a lower-than-expected signal for the derivative. |
| GC inlet issues | Check for active sites in the inlet liner. Use a deactivated liner. Optimize inlet temperature. | Active sites in the injector can cause adsorption or degradation of the analyte.[9] |
| Column issues | Check for column bleed or contamination. Condition the column according to the manufacturer's instructions. | A contaminated or degraded column can lead to poor peak shape and loss of signal.[9] |
| Mass spectrometer issues | Check the tuning of the mass spectrometer. Ensure the correct ions are being monitored. | Incorrect MS parameters will result in poor sensitivity. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Explanation |
| Active sites in the GC system | Use a deactivated inlet liner and guard column. Check for contamination in the injector. | Polar analytes like dicarbonyls can interact with active sites, leading to peak tailing.[9] |
| Incompatible solvent | Ensure the sample is dissolved in a solvent compatible with the GC column and conditions. | Mismatched solvent polarity can affect peak shape. |
| Column overload | Dilute the sample or reduce the injection volume. | Injecting too much analyte can lead to peak fronting. |
| Improper derivatization | Ensure complete derivatization. Un-derivatized analyte will have poor chromatographic behavior. | The presence of the original polar compound alongside its derivative can result in distorted peaks. |
Issue 3: High Variability in Results
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent sample handling | Standardize all sample preparation steps, including timing and temperature. | Variability in the analytical process will lead to inconsistent results. |
| Matrix effects | Use a stable isotope-labeled internal standard like this compound. Perform a matrix effect study. | Components of the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. The use of a co-eluting labeled internal standard can help to correct for these effects. |
| Instrument instability | Check for leaks in the GC system. Ensure stable gas flows and temperatures. | Fluctuations in instrument parameters can cause variations in signal intensity.[10] |
Quantitative Data on Stability
Specific quantitative data on the degradation kinetics of this compound under various pH and temperature conditions is not extensively available in the reviewed literature. However, general stability information indicates that the compound is stable under recommended storage conditions (refrigerated and protected from light).[4] One study on the stability of underivatized 2,3-pentanedione in a generator reservoir for inhalation studies found it to be stable for up to 21 days.[11] For analytical standards, a stock solution in water is reported to be stable for two weeks when stored in an amber bottle in the refrigerator.
Recommendation: It is strongly recommended that users perform their own stability studies under their specific experimental conditions (matrix, solvent, pH, temperature) to ensure the accuracy of their results.
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound (as Quinoxaline Derivative)
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (from a biological matrix like plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at a known concentration.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization with o-Phenylenediamine (OPDA):
-
Reagent Preparation: Prepare a fresh solution of OPDA in a suitable buffer (e.g., 0.1 M HCl).
-
Reaction: Reconstitute the dried extract with the OPDA solution. The optimal pH for the reaction is typically acidic.
-
Incubation: Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 1-3 hours). These conditions should be optimized.
-
Extraction: After cooling, extract the formed 2-ethyl-3-methylquinoxaline-13C derivative using an organic solvent such as ethyl acetate or hexane.
-
Evaporation and Reconstitution: Evaporate the organic extract and reconstitute the residue in a suitable solvent for GC-MS injection (e.g., ethyl acetate).
3. GC-MS Parameters:
| Parameter | Typical Setting |
| GC Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is commonly used. |
| Injection Mode | Splitless or split injection, depending on the required sensitivity. |
| Inlet Temperature | 250°C (optimize to prevent degradation). |
| Oven Program | Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 280°C. |
| Carrier Gas | Helium at a constant flow rate. |
| MS Ion Source | Electron Ionization (EI). |
| Ion Source Temp. | 230°C. |
| Quadrupole Temp. | 150°C. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for the 2-ethyl-3-methylquinoxaline and its 13C-labeled analog. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Factors contributing to the degradation of this compound.
Caption: Logical troubleshooting workflow for this compound analysis.
References
- 1. Kinetics of the diacetyl and 2,3-pentanedione reduction by diacetyl reductase (alpha-diketone reductase (NAD)) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Pentanedione, 97% | Fisher Scientific [fishersci.ca]
- 4. agilent.com [agilent.com]
- 5. 2,3-Pentanedione | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. [PDF] Mechanism of Interferences for Gas Chromatography / Mass Spectrometry Analysis of Urine for Drugs of Abuse * f | Semantic Scholar [semanticscholar.org]
- 11. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the right column for 2,3-Pentanedione-13C2 separation
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatographic column and method for the separation of 2,3-Pentanedione-13C2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound is a stable isotope-labeled version of 2,3-pentanedione, a naturally occurring compound found in many foods and beverages that contributes to a buttery or caramel flavor. In research and drug development, labeled compounds like this compound are crucial for use as internal standards in quantitative analysis. This allows for accurate measurement of the unlabeled compound in various matrices by correcting for variations in sample preparation and instrument response.
Q2: What are the primary chromatographic techniques for separating this compound?
A2: The two primary techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between GC and HPLC depends on the sample matrix, the required sensitivity, and the available instrumentation.
Q3: How does the 13C labeling affect the chromatographic separation?
A3: The two-carbon isotope label in this compound results in a slightly higher molecular weight compared to the unlabeled compound. However, for most chromatographic applications, the retention time difference is negligible. The primary distinction is made by the detector, especially a mass spectrometer (MS), which can easily differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio.
Q4: Can I use the same column for both the labeled and unlabeled 2,3-Pentanedione?
A4: Yes, the same column and chromatographic conditions can be used for both 2,3-Pentanedione and its 13C2-labeled internal standard. Their similar chemical properties will result in nearly identical chromatographic behavior.
Gas Chromatography (GC) Column Selection and Methodology
Gas chromatography is a common and effective technique for the analysis of volatile compounds like 2,3-Pentanedione.
Recommended GC Columns
For the separation of 2,3-Pentanedione, a non-polar or a low to mid-polarity column is generally recommended. Separation on non-polar columns is primarily based on the boiling points of the analytes.
| Stationary Phase | Polarity | USP Code | Recommended Use |
| 100% Dimethylpolysiloxane | Non-polar | G2 | General purpose, separation by boiling point. A good starting point for method development. |
| 5% Phenyl / 95% Dimethylpolysiloxane | Low-polarity | G27 | Offers slightly different selectivity than 100% dimethylpolysiloxane, which can be beneficial for complex matrices. |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-polarity | G43 | Provides alternative selectivity based on dipole-dipole interactions, useful for resolving isomers or closely related compounds. |
Typical GC Column Dimensions
| Parameter | Recommended Range | Rationale |
| Length | 30 - 60 m | Longer columns provide higher resolution, which is beneficial for complex samples. |
| Internal Diameter (ID) | 0.25 - 0.32 mm | 0.25 mm ID offers a good balance of efficiency and sample capacity. 0.32 mm ID provides higher sample capacity. |
| Film Thickness | 0.25 - 5.0 µm | Thicker films are suitable for highly volatile analytes as they increase retention. A 5 µm film has been successfully used for 2,3-pentanedione analysis. |
Detailed GC-MS Experimental Protocol
This protocol is based on established methods for the analysis of 2,3-pentanedione in various matrices.
Sample Preparation:
-
For liquid samples (e.g., beverages, e-liquids), a direct injection or headspace analysis can be performed.
-
For solid samples, extraction with a suitable solvent (e.g., ethanol/water mixture) followed by filtration is necessary.
-
Spike the sample with a known concentration of this compound internal standard.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer (MS) detector.
-
Column: DB-1, 60 m x 0.32 mm ID, 5 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor:
-
2,3-Pentanedione: Quantifier ion m/z 57, Qualifier ion m/z 100.
-
This compound: Quantifier ion m/z 57, Qualifier ion m/z 102 (predicted).
-
High-Performance Liquid Chromatography (HPLC) Column Selection and Methodology
HPLC is a versatile technique that can also be used for the analysis of 2,3-Pentanedione, often requiring derivatization to improve detection by UV or fluorescence detectors.
Recommended HPLC Columns
Reversed-phase chromatography is the most common HPLC mode for this analysis.
| Stationary Phase | Particle Type | Recommended Use |
| C18 (Octadecylsilane) | Fully Porous or Superficially Porous | The most common reversed-phase chemistry, offering good retention for a wide range of compounds. A good starting point. |
| C8 (Octylsilane) | Fully Porous or Superficially Porous | Less retentive than C18, which can be useful for faster analysis of more hydrophobic compounds. |
| Phenyl-Hexyl | Fully Porous or Superficially Porous | Provides alternative selectivity due to pi-pi interactions with aromatic analytes. Can be beneficial if co-eluting peaks are an issue on a C18 column. |
Typical HPLC Column Dimensions
| Parameter | Recommended Range | Rationale |
| Length | 50 - 150 mm | Shorter columns (50 mm) are used for fast analysis, while longer columns (150 mm) provide higher resolution. |
| Internal Diameter (ID) | 2.1 - 4.6 mm | 4.6 mm is a standard analytical ID. 2.1 mm ID columns are used for LC-MS applications to reduce solvent consumption and improve sensitivity. |
| Particle Size | 1.8 - 5 µm | Smaller particles (<2 µm) provide higher efficiency but require higher backpressure (UHPLC). 3-5 µm particles are suitable for standard HPLC systems. |
Detailed HPLC-UV Experimental Protocol (with Derivatization)
This protocol involves a pre-column derivatization step to enhance the UV absorbance of 2,3-pentanedione.
Derivatization Reagent: 2,3-Diaminonaphthalene (DAN) or similar ortho-diamine.
Sample Preparation and Derivatization:
-
Extract the sample with a suitable solvent if necessary.
-
Add the this compound internal standard.
-
Adjust the pH of the sample to be acidic.
-
Add the derivatizing agent solution.
-
Heat the mixture to facilitate the reaction.
-
Cool and inject an aliquot into the HPLC system.
Instrumentation:
-
HPLC System: With a gradient pump, autosampler, and UV detector.
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size (or equivalent).
-
Detector: UV detector set to the maximum absorbance wavelength of the derivative (e.g., ~365 nm for DAN derivatives).
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
Start with 20% B
-
Increase to 80% B over 15 minutes
-
Hold at 80% B for 2 minutes
-
Return to 20% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting)
-
Possible Cause (GC): Active sites in the injector liner or column.
-
Solution: Use a deactivated liner and a high-quality, inert GC column. Trim the first few centimeters of the column.
-
-
Possible Cause (HPLC): Secondary interactions with the silica support; inappropriate mobile phase pH.
-
Solution: Use a high-purity, end-capped column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Problem: Low sensitivity
-
Possible Cause (GC): Suboptimal injection technique or detector settings.
-
Solution: Use a splitless injection for trace analysis. For MS, use SIM mode.
-
-
Possible Cause (HPLC): Insufficient derivatization or non-optimal detection wavelength.
-
Solution: Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Scan the UV spectrum of the derivative to confirm the optimal wavelength.
-
Problem: Irreproducible retention times
-
Possible Cause (GC): Fluctuations in oven temperature or carrier gas flow rate.
-
Solution: Ensure the GC oven is properly calibrated. Use electronic pressure control for the carrier gas.
-
-
Possible Cause (HPLC): Inadequate column equilibration; mobile phase composition drift.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase. Prepare fresh mobile phase daily and use a high-quality HPLC system with a reliable pump.
-
Column Selection Workflow
Caption: A logical workflow for selecting the appropriate column for this compound separation.
Validation & Comparative
A Guide to Cross-Validation of Analytical Methods for 2,3-Pentanedione, Featuring 2,3-Pentanedione-¹³C₂
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 2,3-Pentanedione.
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of 2,3-pentanedione, a key flavor compound and potential process impurity. A central focus is the cross-validation of these methods, with a special emphasis on the use of the stable isotope-labeled internal standard, 2,3-Pentanedione-¹³C₂, to enhance accuracy and precision. The information presented herein is supported by a review of established analytical protocols and principles of bioanalytical method validation.
The Critical Role of Internal Standards in Analytical Method Performance
In quantitative analysis, particularly in complex matrices such as food, beverages, and biological samples, the use of an internal standard (IS) is crucial for achieving reliable results. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in mass spectrometry-based methods. This is because their mass difference allows for clear differentiation from the analyte, while their nearly identical chemical and physical properties ensure they experience similar matrix effects and extraction efficiencies.
Comparison of Analytical Methods for 2,3-Pentanedione
A variety of analytical methods are employed for the determination of 2,3-pentanedione. The most prevalent are gas chromatography (GC) based techniques, owing to the volatile nature of the analyte. The choice of detector and internal standard significantly impacts the method's performance.
Table 1: Comparison of Common Analytical Methods for 2,3-Pentanedione Quantification
| Analytical Method | Detector | Common Internal Standards | Key Performance Characteristics |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | 2,3-Pentanedione-¹³C₂ (Recommended) , 2,3-Hexanedione, 3-Pentanone | High selectivity and sensitivity, definitive identification, ideal for complex matrices. Performance is significantly enhanced with a stable isotope-labeled internal standard. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Flame Ionization Detector (FID) | 2,3-Hexanedione, 3-Pentanone | Good linearity and reproducibility for higher concentrations, but less selective and sensitive than GC-MS.[1] |
| Gas Chromatography-Electron Capture Detection (GC-ECD) | Electron Capture Detector (ECD) | 2,3-Hexanedione | High sensitivity for electrophilic compounds like α-dicarbonyls. |
| High-Performance Liquid Chromatography (HPLC) | UV-Visible Detector (UV) | 2,3-Hexanedione | Requires derivatization of the diketone, adding complexity to the sample preparation. |
The Superiority of 2,3-Pentanedione-¹³C₂ as an Internal Standard
While various compounds have been used as internal standards for 2,3-pentanedione analysis, the use of its ¹³C-labeled counterpart offers distinct advantages, particularly in GC-MS methods.
Table 2: Performance Comparison of Internal Standards for 2,3-Pentanedione Analysis
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (Recommended) | 2,3-Pentanedione-¹³C₂ | - Co-elutes almost identically with the analyte, providing the most accurate correction for matrix effects and extraction variability.[2] - Chemically identical, ensuring the same behavior during sample preparation and analysis.[2] - Mass difference allows for clear and unambiguous detection by MS. | - Higher initial cost compared to other internal standards.[3] |
| Homologue | 2,3-Hexanedione | - Structurally similar to the analyte. - Commercially available and relatively inexpensive. | - Different retention time from the analyte, leading to incomplete correction for matrix effects. - May have different extraction recovery and ionization efficiency. |
| Structurally Unrelated | 3-Pentanone | - Commercially available and inexpensive. | - Significant differences in chemical and physical properties compared to the analyte. - Least effective at correcting for matrix effects and other analytical variabilities. |
The use of a ¹³C-labeled internal standard like 2,3-Pentanedione-¹³C₂ is particularly beneficial in overcoming ion suppression or enhancement in the mass spectrometer, a common issue in complex matrices. Studies on other analytes have consistently shown that ¹³C-labeled standards are superior to deuterated (²H) or analogue internal standards for analytical purposes.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the analysis of 2,3-pentanedione using GC-MS.
Protocol 1: GC-MS Analysis of 2,3-Pentanedione in E-liquid[5]
-
Sample Preparation:
-
Accurately weigh 1 g of the e-liquid sample into a 10 mL volumetric flask.
-
Add a known amount of 2,3-Pentanedione-¹³C₂ internal standard solution.
-
Dilute to volume with ethanol.
-
Vortex the solution for 5 minutes at 2000 rpm.
-
Filter the extract through a 0.22 µm membrane filter prior to analysis.
-
-
GC-MS Conditions:
-
Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Ions for 2,3-Pentanedione: m/z 57, 100
-
Ions for 2,3-Pentanedione-¹³C₂: m/z 59, 102
-
-
Protocol 2: Headspace GC-MS Analysis of 2,3-Pentanedione in Beer[6]
-
Sample Preparation:
-
Pipette 5 mL of degassed beer into a 20 mL headspace vial.
-
Add a known amount of 2,3-Pentanedione-¹³C₂ internal standard solution.
-
Add a salting-out agent (e.g., NaCl) to improve the volatility of the analytes.
-
Immediately seal the vial.
-
-
Headspace Conditions:
-
Incubation Temperature: 60°C
-
Incubation Time: 30 minutes
-
Loop Temperature: 70°C
-
Transfer Line Temperature: 80°C
-
-
GC-MS Conditions:
-
As described in Protocol 1, with potential adjustments to the temperature program to optimize separation of volatile compounds.
-
Visualizing the Workflow and Rationale
To further clarify the analytical process and the logic behind selecting a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of 2,3-pentanedione using an internal standard.
Caption: Logical comparison of internal standard types for 2,3-pentanedione analysis.
Conclusion
For the accurate and precise quantification of 2,3-pentanedione, especially in complex matrices and for regulatory purposes, the use of a stable isotope-labeled internal standard is highly recommended. 2,3-Pentanedione-¹³C₂ provides the most reliable means of correcting for analytical variability, leading to robust and defensible data. While other internal standards can be employed, particularly for less demanding applications, they introduce a greater potential for analytical error. Cross-validation of methods should ideally demonstrate the superiority of the SIL-IS approach in terms of accuracy, precision, and mitigation of matrix effects.
References
- 1. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2,3-Pentanedione Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,3-pentanedione, a compound of interest in food science, occupational safety, and e-cigarette research. The following sections detail the performance of various methods as reported in peer-reviewed literature and official regulatory methods, offering a valuable resource for laboratories seeking to establish or optimize their analytical protocols for this analyte.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for 2,3-pentanedione quantification is contingent on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique, often in conjunction with headspace sampling, due to its high sensitivity and selectivity. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have validated methods for air sampling, while other studies have optimized GC-MS for matrices such as e-cigarette formulations and beer.[1][2][3][4]
Below is a summary of the quantitative performance data from various studies.
| Method | Matrix | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision | Citation |
| OSHA Method 1016 (GC-FID) | Air | 280 ppb | Not Specified | Not Specified | [1] |
| Modified OSHA 1013/1016 (GC-MS) | Air | 1.1 ppb | Average Extraction Efficiency: 92% | Not Specified | [1] |
| NIOSH Recommended Method | Air | 9.3 ppb (Reliably Quantifiable) | Not Specified | Not Specified | [5] |
| GC-MS (Bi-phasic Extraction) | E-cigarette Formulations | 0.33 µg/g | 80% - 120% | Not Specified | [3] |
| GC-MS (Bi-phasic Extraction) | E-cigarette Aerosol | 0.67 µg/g (4 ng/puff) | 80% - 120% | Not Specified | [3] |
| Headspace GC-ECD | Beer | Not Specified (Linearity from 7 µg/L to 40 µg/L) | Not Specified | RSD <0.01% for retention time | [4] |
| GC/MS with Derivatization (SPE) | Beer | Not Specified | Not Specified | Not Specified | [6][7] |
| Thermal Desorption GC-MS | Air (Coffee Industry) | Not Specified | Not Specified | Not Specified | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across different laboratories. The following sections outline the key experimental protocols cited in the literature.
1. Air Sampling and Analysis (Modified OSHA Methods 1013/1016 with GC-MS) [1]
-
Sampling: Air samples are collected using two single-bed (600 mg) silica gel sorbent tubes in series. Sampling can be performed for Time-Weighted Average (TWA) at 50 mL/min for 180 minutes or for Short-Term Exposure Limit (STEL) at 200 mL/min for 15 minutes. Samplers should be protected from light.
-
Sample Preparation: The silica gel from each tube is transferred to separate vials. The samples are desorbed with an appropriate solvent (e.g., 95% v/v ethyl alcohol/water with an internal standard like 3-pentanone). The vials are sealed and rotated for 60 minutes.
-
Instrumentation: An Agilent 7890B/5977A GC/MS system or equivalent is used.
-
GC Column: A DB-1 60-m × 0.32-mm i.d. (5-µm df) capillary column is suitable.[2]
-
MS Operation: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Quantification Ion: m/z 100 for 2,3-pentanedione.
-
Qualification Ion: m/z 57 for 2,3-pentanedione.
2. E-Cigarette Formulation and Aerosol Analysis (GC-MS) [3]
-
Sample Preparation: A simple bi-phasic extraction is employed. While the specific solvents are not detailed in the abstract, this typically involves partitioning the analyte between two immiscible liquids to remove matrix interferences.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Linearity: The method demonstrated linearity over a concentration range of 0.01 µg/mL to 1.8 µg/mL.
3. Beer Analysis (Headspace GC with Electron Capture Detection - HS-GC-ECD) [4]
-
Sample Preparation: 5 mL of the beer sample is placed in a 20 mL headspace vial.
-
Instrumentation: Agilent 7697A Headspace Autosampler & 7890A Gas Chromatography system with a µECD detector.
-
Headspace Parameters:
-
Oven Temperature: 50 °C
-
Equilibration Time: 30 min
-
Loop Temperature: 100 °C
-
-
GC Parameters: Specific column and temperature program are selected to achieve separation.
4. Beer Analysis with Derivatization (GC-MS) [6][7]
-
Derivatization: 2,3-Pentanedione is derivatized with 1,2-diaminobenzene to form 2-ethyl-3-methylquinoxaline. This is done to improve chromatographic properties and detection sensitivity.
-
Extraction: The derivative is extracted using solid-phase extraction (SPE) columns.
-
Instrumentation: Gas chromatography with a mass selective detector (GC-MS).
Visualized Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods discussed.
Caption: Workflow for 2,3-Pentanedione Quantification in Air by GC-MS.
References
- 1. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Determination of 2,3-butanedione, 2,3-pentanedione, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 4. agilent.com [agilent.com]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of GC/MS Method Using SPE Columns for Quantitative Determination of Diacetyl and 2,3-Pentanedione During Beer Fermentation. [asbcnet.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Measurement of Diacetyl and 2,3-Pentanedione in the Coffee Industry Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular-Level Details: A Comparative Guide to GC-MS and NMR for 2,3-Pentanedione-¹³C₂ Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of isotopically labeled compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of 2,3-Pentanedione-¹³C₂.
This document will delve into the experimental protocols, data presentation, and the fundamental principles of each method, offering a clear perspective on their respective strengths and weaknesses in the context of analyzing this specific isotopically labeled diketone.
Introduction to 2,3-Pentanedione and its Labeled Analog
2,3-Pentanedione, a diketone with a characteristic buttery flavor, is a compound of interest in various fields, including food science and toxicology. Its isotopically labeled counterpart, 2,3-Pentanedione-¹³C₂, serves as a crucial tool in metabolic studies, reaction mechanism elucidation, and as an internal standard for quantitative analysis. The introduction of two ¹³C atoms into the molecule allows for precise tracking and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.
Experimental Protocol for GC-MS Analysis
A typical GC-MS analysis of 2,3-Pentanedione-¹³C₂ involves the following steps:
-
Sample Preparation: The sample containing 2,3-Pentanedione-¹³C₂ is dissolved in a suitable volatile solvent, such as ethanol.[1] For complex matrices like e-liquids, a simple vortexing and filtration step may be sufficient.[1] In air sampling applications, the analytes are collected on sorbent tubes, which are then extracted with a solvent mixture like 95:5 ethanol:water.[2]
-
Gas Chromatography: The prepared sample is injected into the GC, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). For 2,3-Pentanedione, the quantification ion is typically m/z 100.[2] For the ¹³C₂ labeled version, this would be m/z 102.
A common approach for enhancing sensitivity is to operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions of interest are monitored.[2]
Quantitative Data from GC-MS Analysis
The following table summarizes key performance metrics for the GC-MS analysis of 2,3-Pentanedione.
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 1.1 ppb (in air samples) | [2] |
| Linearity Range | 0.2 to 2.0 mg/L | [1] |
| Correlation Coefficient (r²) | > 0.998 | [1] |
| Recovery | 75.8% to 112.5% | [1] |
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of 2,3-Pentanedione-¹³C₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight
NMR spectroscopy is an unparalleled technique for elucidating the structure of molecules. For isotopically labeled compounds, ¹³C NMR provides direct information about the carbon skeleton.
Experimental Protocol for NMR Analysis
A typical ¹³C NMR analysis of 2,3-Pentanedione-¹³C₂ would involve:
-
Sample Preparation: A sufficient amount of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to minimize solvent interference in the spectrum.[3]
-
Data Acquisition: The sample is placed in a strong, constant magnetic field within the NMR spectrometer. A radiofrequency pulse is applied, which excites the ¹³C nuclei. As the nuclei relax, they emit a signal that is detected and transformed into an NMR spectrum.
-
Spectral Analysis: The resulting spectrum displays peaks corresponding to the different carbon environments in the molecule. The chemical shift (δ) of each peak provides information about the electronic environment of the carbon atom. For 2,3-Pentanedione, the carbonyl carbons are expected to appear significantly downfield. Published data for unlabeled 2,3-pentanedione shows carbonyl carbon shifts at approximately 197.54 ppm and 199.83 ppm.[3]
Quantitative and Structural Data from NMR Analysis
While NMR is primarily a qualitative technique for structural elucidation, it can be used for quantitative analysis (qNMR) with appropriate standards and experimental setup. The key data obtained from ¹³C NMR of 2,3-Pentanedione-¹³C₂ would be the confirmation of the isotopic labeling at specific carbon positions.
| Carbon Position | Expected ¹³C Chemical Shift (ppm) in CDCl₃ | Reference (for unlabeled compound) |
| C=O (next to methyl) | ~199.83 | [3] |
| C=O (next to ethyl) | ~197.54 | [3] |
| CH₂ | ~29.22 | [3] |
| CH₃ (next to C=O) | ~23.70 | [3] |
| CH₃ (of ethyl group) | ~6.95 | [3] |
Note: The exact chemical shifts for the ¹³C labeled compound may vary slightly due to isotope effects.
NMR Experimental Workflow
References
The Superiority of 2,3-Pentanedione-¹³C₂ as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of 2,3-Pentanedione-¹³C₂, a stable isotope-labeled internal standard, with other common alternatives for the quantification of 2,3-pentanedione. Through an examination of its performance characteristics and supporting experimental data, this guide will demonstrate the superior accuracy and precision offered by 2,3-Pentanedione-¹³C₂.
Performance Comparison: 2,3-Pentanedione-¹³C₂ vs. Alternative Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—to effectively compensate for variations and matrix effects. Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are considered the gold standard for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Here, we compare the performance of 2,3-Pentanedione-¹³C₂ against two common alternatives: a deuterated (²H-labeled) analog and a structural analog (e.g., 3-Pentanone).
| Performance Metric | 2,3-Pentanedione-¹³C₂ (Isotopic) | 2,3-Pentanedione-dₓ (Isotopic, Deuterated) | 3-Pentanone (Structural Analog) |
| Co-elution with Analyte | Excellent: Identical chemical properties lead to co-elution, ensuring simultaneous monitoring and effective correction for matrix effects at the point of elution.[1] | Good to Fair: Minor differences in polarity due to the C-D bond can lead to slight chromatographic separation from the native analyte, potentially compromising matrix effect correction.[1][2] | Poor: Different chemical structure results in different retention times, leading to a higher susceptibility to differential matrix effects. |
| Correction for Matrix Effects | Excellent: Co-elution and identical ionization behavior provide the most accurate compensation for ion suppression or enhancement.[1] | Good: Generally effective, but chromatographic separation can reduce its ability to perfectly mirror the analyte's experience in the ion source. | Fair to Poor: As it elutes at a different time, it does not experience the same matrix effects as the analyte, leading to potential inaccuracies in quantification. |
| Isotopic Stability | Excellent: The ¹³C-¹²C bond is highly stable, with no risk of isotopic exchange during sample preparation or analysis.[3] | Fair: Deuterium atoms can sometimes be prone to back-exchange with protons from the sample matrix or solvent, leading to a loss of the label and inaccurate quantification.[3] | Not Applicable |
| Recovery | Excellent: Expected to have identical recovery to the native analyte due to their near-identical physicochemical properties. | Good: Recovery is generally very similar to the native analyte. | Variable: Differences in chemical properties can lead to different extraction efficiencies and recoveries compared to the analyte. In a validated method (OSHA 1016), the recovery of 2,3-pentanedione itself was 97.9% at the reliable quantitation limit.[4] |
| Precision (as %RSD) | Excellent: Expected to provide the lowest relative standard deviation due to superior correction of variability. | Good: Generally provides good precision, but can be slightly higher than ¹³C-labeled standards. | Fair: The precision is dependent on the stability of the entire analytical system as it cannot fully compensate for analyte-specific variations. OSHA Method 1016, using 3-pentanone, reported a standard error of estimate of 10.1% at the target concentration.[4] |
The Decisive Advantage of ¹³C Labeling
As highlighted in the comparative table, ¹³C-labeled internal standards like 2,3-Pentanedione-¹³C₂ offer significant advantages over deuterated and structural analog standards. The primary benefits stem from the near-identical physicochemical properties of the ¹³C-labeled standard and the native analyte.[1][3] This results in:
-
Improved Accuracy: By co-eluting and having the same ionization efficiency, ¹³C-labeled standards provide the most reliable correction for matrix-induced signal suppression or enhancement.[1]
-
Enhanced Precision: The superior ability to normalize for variations in sample preparation, injection volume, and instrument response leads to lower relative standard deviations and more reproducible results.
-
Greater Reliability: The high stability of the ¹³C isotope eliminates the risk of label exchange, ensuring the integrity of the standard throughout the analytical workflow.[3]
While deuterated standards are a viable option, the potential for chromatographic separation and isotopic exchange introduces a level of uncertainty that is absent with ¹³C-labeled standards.[1][2] Structural analogs are the least desirable option as their different chemical nature means they cannot fully compensate for the analyte-specific behaviors during analysis.
Experimental Protocol: Quantification of 2,3-Pentanedione using GC-MS and a Stable Isotope-Labeled Internal Standard
This protocol is a representative example based on established methodologies for the analysis of 2,3-pentanedione, adapted for the use of 2,3-Pentanedione-¹³C₂ as the internal standard.
1. Objective: To accurately and precisely quantify the concentration of 2,3-pentanedione in a given matrix (e.g., food, beverage, biological fluid) using GC-MS with a ¹³C-labeled internal standard.
2. Materials and Reagents:
-
2,3-Pentanedione analytical standard
-
2,3-Pentanedione-¹³C₂ internal standard
-
Methanol (or other suitable solvent), HPLC grade
-
Deionized water
-
Sample matrix
-
GC-MS system with a suitable capillary column (e.g., DB-1, 60 m x 0.32 mm i.d., 5-µm df)[4]
3. Standard Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of 2,3-pentanedione and 2,3-Pentanedione-¹³C₂ in methanol at a concentration of 1 mg/mL.
-
Internal Standard Working Solution: Dilute the 2,3-Pentanedione-¹³C₂ primary stock solution with methanol to a suitable working concentration (e.g., 10 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 2,3-pentanedione primary stock solution into a blank matrix. Add a constant amount of the internal standard working solution to each calibration standard. The concentration range should encompass the expected analyte concentration in the samples.
4. Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a vial.
-
Spike the sample with a known amount of the 2,3-Pentanedione-¹³C₂ internal standard working solution.
-
Perform any necessary extraction or clean-up steps (e.g., liquid-liquid extraction, solid-phase extraction).
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
5. GC-MS Analysis:
-
Injector: Split/splitless injector, 250°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode.
-
Ions for 2,3-Pentanedione: m/z 57, 72, 100
-
Ions for 2,3-Pentanedione-¹³C₂: m/z 58, 74, 102
-
-
Data Acquisition: Monitor the specified ions for the analyte and the internal standard.
6. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
-
Determine the concentration of 2,3-pentanedione in the samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.
Visualizing the Analytical Workflow and the Role of the Internal Standard
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical relationship of using a superior internal standard.
Caption: A typical analytical workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of internal standard types and their key performance properties.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. osha.gov [osha.gov]
Validation of a new method for 2,3-Pentanedione in coffee
A Comprehensive Guide to the Analysis of 2,3-Pentanedione in Coffee: A Comparison of a Novel Thermal Desorption GC-MS Method and an Established Sorbent Tube GC-MS Method
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like 2,3-pentanedione in complex matrices such as coffee is crucial for both quality control and safety assessment. This guide provides a detailed comparison of a modern analytical approach, Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS), with a well-established modified OSHA method utilizing sorbent tube sampling followed by GC-MS analysis.
Methodology Comparison
The analysis of 2,3-pentanedione in coffee primarily involves air sampling to capture the volatile compounds, followed by chromatographic separation and detection. The key difference between the new and established methods lies in the sample introduction technique.
Established Method: Sorbent Tube Sampling with Solvent Desorption GC-MS
This traditional approach, based on OSHA Method 1016, involves drawing a known volume of air through a glass tube packed with a solid sorbent, typically silica gel. The trapped analytes are then desorbed using a solvent, and an aliquot of the resulting solution is injected into the GC-MS system. An advancement of this method utilizes gas chromatography/mass spectrometry (GC/MS) in selected ion monitoring mode to enhance sensitivity.[1]
New Method: Thermal Desorption GC-MS (TD-GC-MS)
The newer method employs thermal desorption tubes, often packed with a sorbent like Tenax® TA, for sample collection. Instead of solvent elution, the tube is heated in a thermal desorber, and the released volatile compounds are transferred directly to the GC-MS. This technique offers several advantages, including increased sensitivity due to the transfer of the entire sample to the analytical instrument and the elimination of a solvent peak in the chromatogram.[2]
Performance Characteristics
The following table summarizes the key performance characteristics of the two methods, compiled from various validation studies.
| Performance Parameter | New Method (TD-GC-MS) | Established Method (Modified OSHA - Sorbent Tube GC-MS) |
| Linearity | Broad linear range, can extend over three orders of magnitude (up to 1000 ng/tube demonstrated for other ketones).[3][4] | Good linearity, with correlation coefficients typically >0.99. |
| Limit of Detection (LOD) | In the picogram/tube range for ketones.[3][4] | 0.11 µg per sample (equivalent to 2.7 ppb for a 10 L air sample).[5] |
| Limit of Quantification (LOQ) | Not explicitly stated for 2,3-pentanedione, but generally in the low ng/tube range. | Method quantification limit of 1.1 ppb for 2,3-pentanedione.[1] |
| Recovery | Generally high, with a study on other compounds showing a mean recovery of 97%.[6] | Average extraction efficiency of 92% for 2,3-pentanedione.[1] |
| Precision | Relative standard deviations for signal intensities ranged from 3% to 13% for ketones in a long-term stability study.[3][7] | Not explicitly stated for 2,3-pentanedione, but the method is validated according to OSHA guidelines.[5] |
| Sample Throughput | Amenable to automation, leading to higher throughput.[2] | More manual sample preparation steps (solvent desorption). |
| Solvent Usage | Solvent-free desorption. | Requires solvent for desorption. |
Experimental Protocols
New Method: Thermal Desorption GC-MS (TD-GC-MS)
1. Sample Collection:
-
Air samples are collected using stainless steel thermal desorption tubes packed with a suitable sorbent (e.g., Tenax® TA).
-
A calibrated sampling pump is used to draw a known volume of air through the tube at a specified flow rate (e.g., 50-200 mL/min).
2. Thermal Desorption:
-
The sample tube is placed in a thermal desorber unit connected to the GC-MS.
-
The tube is heated (e.g., to 250-300°C) to release the trapped volatile compounds.
-
The desorbed analytes are cryo-focused in a cold trap (e.g., at -10°C) to ensure sharp chromatographic peaks.
-
The cold trap is then rapidly heated to inject the analytes onto the GC column.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a ramp to a final temperature of around 240°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of 2,3-pentanedione (e.g., m/z 43, 57, 100).
-
Established Method: Sorbent Tube GC-MS (Modified OSHA Method)
1. Sample Collection:
-
Air samples are collected using two silica gel sorbent tubes connected in series.
-
A calibrated sampling pump draws air through the tubes at a flow rate of approximately 50 mL/min for long-term sampling or 200 mL/min for short-term sampling.[1]
-
The tubes should be protected from light during and after sampling.
2. Sample Preparation:
-
The front and back sorbent sections of each tube are transferred to separate vials.
-
A known volume of desorption solvent (e.g., 95% ethanol/5% water) is added to each vial.
-
The vials are agitated to ensure complete desorption of the analytes.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A capillary column capable of separating 2,3-pentanedione from the desorption solvent and potential interferences (e.g., a 60-m x 0.32-mm i.d., 5-µm df DB-1 column).[5]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program to achieve separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for improved sensitivity, monitoring characteristic ions of 2,3-pentanedione.
-
Workflow Diagrams
Caption: Workflow of the new TD-GC-MS method.
Caption: Workflow of the established sorbent tube GC-MS method.
Alternative Advanced Method: Proton Transfer Reaction-Time of Flight Mass Spectrometry (PTR-ToF-MS)
Another innovative technique for real-time analysis of volatile organic compounds is Proton Transfer Reaction-Time of Flight Mass Spectrometry (PTR-ToF-MS). This method allows for direct, high-sensitivity, and high-throughput analysis of air samples without the need for sample preparation or chromatographic separation. It can detect compounds at very low concentrations (pptv levels) with a rapid response time.[8][9] While powerful for real-time monitoring, it may require more complex data analysis for isomer differentiation compared to GC-MS methods.
Conclusion
The new Thermal Desorption-GC-MS method presents a significant advancement for the analysis of 2,3-pentanedione in coffee. Its primary advantages of enhanced sensitivity, elimination of solvent use, and potential for automation make it a superior choice for high-throughput and trace-level analysis. While the established modified OSHA method remains a reliable and validated technique, the TD-GC-MS approach offers a more streamlined and sensitive workflow, better suited for the demanding requirements of modern research and development in the food and beverage industry. For applications requiring real-time monitoring of volatile compound emissions, PTR-ToF-MS offers an even more advanced, albeit different, analytical approach. The choice of method will ultimately depend on the specific analytical needs, required sensitivity, sample throughput, and available instrumentation.
References
- 1. Increased sensitivity of OSHA method analysis of diacetyl and 2,3-pentanedione in air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proton-transfer-reaction time-of-flight mass spectrometer (PTR-TOF-MS) - Fraunhofer WKI [wki.fraunhofer.de]
- 9. osti.gov [osti.gov]
Unraveling the Respiratory Hazards: A Comparative Toxicity Analysis of 2,3-Pentanedione and Diacetyl
For Immediate Release
A comprehensive review of toxicological data reveals that 2,3-pentanedione, a common substitute for the butter-flavoring agent diacetyl, exhibits a toxicity profile similar to and, in some cases, more potent than diacetyl. Both α-diketone compounds are implicated in severe respiratory diseases, including the debilitating and irreversible lung condition bronchiolitis obliterans. This guide provides a detailed comparison of their toxic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The toxicity of both 2,3-pentanedione and diacetyl is largely attributed to their reactive α-dicarbonyl group.[1] This functional group can interact with and modify proteins, particularly arginine residues, leading to cellular damage, inflammation, and apoptosis. Inhalation is the primary route of occupational exposure, and both compounds have been shown to cause significant injury to the respiratory tract epithelium in animal models.[1][2]
In Vitro Toxicity Comparison
Studies on cultured human bronchial epithelial cells (NHBEs) have demonstrated the cytotoxic effects of both 2,3-pentanedione and diacetyl. At lower concentrations, both compounds cause a transient inhibition of sodium ion transport, a critical function for maintaining the fluid balance in the lungs. At higher concentrations, they lead to outright cell death.[3]
| Compound | Concentration | Effect on NHBE Cells | Reference |
| Diacetyl | 25 ppm (6-hour exposure) | Reduced Na+ transport | --INVALID-LINK-- |
| 2,3-Pentanedione | 25 ppm (6-hour exposure) | Reduced Na+ transport | --INVALID-LINK-- |
| Diacetyl | ≥ 60 ppm (6-hour exposure) | Cell death | --INVALID-LINK-- |
| 2,3-Pentanedione | ≥ 60 ppm (6-hour exposure) | Cell death | --INVALID-LINK-- |
In Vivo Toxicity Comparison
Animal studies, primarily in rats and mice, have provided substantial evidence of the respiratory toxicity of both compounds. Inhalation exposure leads to dose-dependent necrotizing rhinitis, tracheitis, and bronchitis.[4] Some studies suggest that 2,3-pentanedione may have an equal or greater toxic potency than diacetyl.
| Compound | Animal Model | Exposure Concentration and Duration | Key Findings | Reference |
| Diacetyl | Rats | 240 ppm for 6 hours | Necrotizing rhinitis, tracheitis, and bronchitis | --INVALID-LINK-- |
| 2,3-Pentanedione | Rats | 112, 241, 318, or 354 ppm for 6 hours | Comparable or more severe respiratory epithelial injury than diacetyl at similar concentrations | --INVALID-LINK-- |
| Diacetyl | Rats | 150 ppm, 6 hours/day, 5 days/week for 2 weeks | Bronchial and bronchiolar fibrosis | --INVALID-LINK-- |
| 2,3-Pentanedione | Rats | 150 ppm, 6 hours/day, 5 days/week for 2 weeks | More frequent and severe bronchial and bronchiolar fibrosis compared to diacetyl | --INVALID-LINK-- |
| 2,3-Pentanedione | Rats and Mice | 3-month inhalation | No-Observed-Adverse-Effect Level (NOAEL) of 12.5 ppm for respiratory tract effects | --INVALID-LINK-- |
Experimental Protocols
In Vitro Exposure of Human Airway Epithelial Cells
A key methodology for assessing the in vitro toxicity involves exposing normal human bronchial epithelial (NHBE) cells cultured at an air-liquid interface (ALI) to vapors of 2,3-pentanedione or diacetyl.
This workflow allows for the direct assessment of the effects of inhaled toxicants on differentiated human airway epithelium, providing a relevant model for studying respiratory toxicity.
In Vivo Inhalation Exposure in Rodents
Animal studies typically involve whole-body inhalation exposure of rats or mice to controlled concentrations of 2,3-pentanedione or diacetyl vapor for a specified duration.
Following exposure, a comprehensive evaluation of the respiratory system is conducted to identify pathological changes and inflammatory responses.
Signaling Pathways of Toxicity
The toxicity of 2,3-pentanedione and diacetyl involves the induction of cellular stress, leading to apoptosis, inflammation, and impaired tissue repair. Transcriptomic studies have shown that both compounds downregulate the expression of genes involved in cilia biogenesis, which is crucial for airway clearance.[2] Exposure to these α-diketones also leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[4] Furthermore, they can trigger an inflammatory response characterized by the upregulation of cytokines such as IL-6 and TNF-α, which may be mediated by the NF-κB and MAPK signaling pathways.[4][5]
Conclusion
The available scientific evidence strongly indicates that 2,3-pentanedione is not a safer alternative to diacetyl. Both compounds induce significant, and similar, toxic effects on the respiratory system. Their shared mechanism of action, centered on the reactivity of the α-dicarbonyl group, results in a cascade of cellular events culminating in epithelial injury, inflammation, and the potential for irreversible lung disease. These findings underscore the need for stringent occupational exposure limits and continued research into the long-term health effects of these flavoring agents.
References
- 1. Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione | Occupational Safety and Health Administration [osha.gov]
- 2. Transcriptomic response of primary human airway epithelial cells to flavoring chemicals in electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacetyl and 2,3-pentanedione exposure of human cultured airway epithelial cells: Ion transport effects and metabolism of butter flavoring agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory and Olfactory Cytotoxicity of Inhaled 2,3-Pentanedione in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-cigarette and food flavoring diacetyl alters airway cell morphology, inflammatory and antiviral response, and susceptibility to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Effects in the Analysis of 2,3-Pentanedione: A Comparison of 2,3-Pentanedione-¹³C₂ and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile organic compounds is paramount in fields ranging from environmental monitoring to biomedical research. For the analysis of 2,3-pentanedione, a compound of interest in flavor chemistry and toxicology, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision, especially in complex matrices. This guide provides a comprehensive comparison of 2,3-Pentanedione-¹³C₂ with other potential internal standards, supported by established principles of isotope effects in mass spectrometry and chromatography.
The Superiority of Carbon-13 Labeled Internal Standards
In the realm of quantitative analysis using mass spectrometry, the ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. Stable isotope-labeled internal standards, where one or more atoms are replaced with a heavier isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), are the gold standard. However, the choice of isotope can significantly impact the analytical performance due to isotope effects.
2,3-Pentanedione-¹³C₂ is a superior choice for an internal standard in the analysis of 2,3-pentanedione. The two ¹³C atoms are typically incorporated into the carbonyl positions of the molecule. This labeling strategy offers distinct advantages over other types of internal standards, such as deuterated or structural analogs.
The primary advantages of using ¹³C-labeled internal standards like 2,3-Pentanedione-¹³C₂ include:
-
Co-elution with the Analyte: ¹³C-labeled compounds exhibit virtually identical chromatographic behavior to their unlabeled counterparts. This is because the substitution of ¹²C with ¹³C results in a minimal change in the physicochemical properties of the molecule. In contrast, deuterated standards often elute slightly earlier than the native analyte in both gas and liquid chromatography. This chromatographic shift can lead to inaccuracies in quantification if the analyte and internal standard experience different matrix effects at slightly different retention times.
-
No Isotope Exchange: The carbon-carbon and carbon-oxygen bonds where the ¹³C isotopes are placed are stable and not susceptible to exchange with the surrounding environment. Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes be prone to back-exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.
-
Similar Fragmentation Patterns: While the mass-to-charge ratio (m/z) of the molecular ion and its fragments will be shifted by the number of ¹³C labels, the overall fragmentation pattern in mass spectrometry is generally very similar to the unlabeled analyte. This predictability simplifies method development and data analysis.
Comparative Analysis of Internal Standards for 2,3-Pentanedione
The following table summarizes the key performance characteristics of 2,3-Pentanedione-¹³C₂ compared to a hypothetical deuterated 2,3-pentanedione and a common structural analog internal standard, 3-pentanone.
| Feature | 2,3-Pentanedione-¹³C₂ | Deuterated 2,3-Pentanedione (Hypothetical) | 3-Pentanone (Structural Analog) |
| Co-elution with Analyte | Excellent (virtually identical retention time) | Fair to Good (potential for slight retention time shift) | Poor (different retention time) |
| Compensation for Matrix Effects | Excellent | Good (potential for slight mismatch due to retention time shift) | Fair (does not co-elute, so may not experience identical matrix effects) |
| Risk of Isotope Exchange | None | Low to Moderate (depending on the position of deuterium labels) | Not Applicable |
| Chemical & Physical Similarity | Identical | Nearly Identical | Similar, but with different functional group positioning |
| Predictability of MS Fragmentation | High (predictable mass shift from unlabeled) | High (predictable mass shift, but potential for minor changes in relative abundances) | Different fragmentation pattern |
| Commercial Availability | Available from specialty chemical suppliers | May require custom synthesis | Readily available |
| Cost | Higher | Moderate to High | Low |
Experimental Protocol: Quantification of 2,3-Pentanedione using GC-MS and 2,3-Pentanedione-¹³C₂ Internal Standard
This protocol is adapted from established methods for the analysis of 2,3-pentanedione and incorporates the use of 2,3-Pentanedione-¹³C₂ as the internal standard.
1. Reagents and Materials
-
2,3-Pentanedione (analytical standard)
-
2,3-Pentanedione-¹³C₂ (internal standard)
-
Methanol or Acetonitrile (GC or LC-MS grade)
-
Deionized water
-
Sample matrix (e.g., air sampling tube, food extract, biological fluid)
2. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,3-pentanedione and 2,3-Pentanedione-¹³C₂ in separate volumetric flasks using the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2,3-pentanedione primary stock solution. Each calibration standard should be spiked with a constant, known concentration of the 2,3-Pentanedione-¹³C₂ internal standard from its primary stock solution.
3. Sample Preparation
The sample preparation will vary depending on the matrix. The following is a general workflow for a liquid sample:
Caption: General workflow for sample preparation.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: 40 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min.
-
-
Mass Spectrometer (MS) Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
5. Mass Spectral Fragmentation and SIM Ions
The mass spectrum of unlabeled 2,3-pentanedione shows characteristic fragments. Based on this, we can predict the major fragments for 2,3-Pentanedione-¹³C₂ (assuming labeling at the carbonyl carbons, C2 and C3).
-
Unlabeled 2,3-Pentanedione (MW: 100.12 g/mol ):
-
m/z 100: Molecular ion [M]⁺
-
m/z 71: Loss of -CHO
-
m/z 57: [CH₃CH₂CO]⁺
-
m/z 43: [CH₃CO]⁺
-
-
2,3-Pentanedione-¹³C₂ (MW: 102.12 g/mol ):
-
m/z 102: Molecular ion [M]⁺
-
m/z 73: Loss of -¹³CHO
-
m/z 58: [CH₃CH₂¹³CO]⁺
-
m/z 44: [CH₃¹³CO]⁺
-
Table of SIM Ions for Quantification and Confirmation:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2,3-Pentanedione | 57 | 43, 100 |
| 2,3-Pentanedione-¹³C₂ | 58 | 44, 102 |
Logical Workflow for Method Development
The process of developing a robust analytical method using 2,3-Pentanedione-¹³C₂ follows a logical progression.
Caption: Logical workflow for method development.
Conclusion
For the high-precision analysis of 2,3-pentanedione, 2,3-Pentanedione-¹³C₂ is the internal standard of choice. Its key advantages of co-elution with the native analyte and isotopic stability eliminate the potential for analytical errors arising from chromatographic isotope effects and isotope exchange that can be associated with deuterated internal standards. While the initial cost of ¹³C-labeled standards may be higher, the increased accuracy, reliability, and simplified method development make them a cost-effective solution for demanding research and quality control applications. The provided experimental framework can be adapted to various matrices for the robust and accurate quantification of 2,3-pentanedione.
Safety Operating Guide
Proper Disposal of 2,3-Pentanedione-¹³C₂: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,3-Pentanedione-¹³C₂, a flammable and potentially hazardous material. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Hazard Information
2,3-Pentanedione, also known as acetyl propionyl, is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Prolonged or repeated exposure may cause organ damage.[3] The isotopically labeled version, 2,3-Pentanedione-¹³C₂, should be handled with the same precautions as the unlabeled compound, as its chemical and physical properties are nearly identical.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[2][3][4] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][4]
-
Health Hazards: May cause skin and eye irritation.[1][2] May cause respiratory irritation if inhaled.[1][2] May be harmful if swallowed or absorbed through the skin.[1][2]
-
Environmental Hazards: Harmful to aquatic life.[3] Discharge into the environment should be avoided.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for 2,3-Pentanedione. This information is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| Appearance | Yellow Liquid |
| Boiling Point | 110 - 112 °C (230 - 234 °F) |
| Melting Point | -52 °C (-62 °F) |
| Flash Point | 18 - 19 °C (64.4 - 66 °F) |
| Density | 0.957 - 0.958 g/cm³ at 25 °C (77 °F) |
| Autoignition Temperature | 265 °C (509 °F) |
| Vapor Pressure | 21 - 28.5 hPa at 20 °C (68 °F) |
| Water Solubility | 67 g/L |
Note: The data for the ¹³C₂ labeled compound is expected to be very similar.
Step-by-Step Disposal Protocol
The proper disposal of 2,3-Pentanedione-¹³C₂ is a critical final step in its lifecycle. The overarching principle is to treat it as hazardous waste and to engage a licensed professional waste disposal service.[1][5]
Step 1: Personal Protective Equipment (PPE) Before handling the material for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[3] If vapors or aerosols are generated, a respirator may be required.[3]
Step 2: Waste Collection
-
Original Container: Whenever possible, leave the 2,3-Pentanedione-¹³C₂ in its original container.[3][5] This ensures it is clearly labeled and its hazards are known.
-
No Mixing: Do not mix 2,3-Pentanedione-¹³C₂ with other waste streams.[3][5]
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name: "2,3-Pentanedione-¹³C₂".
Step 3: Temporary Storage
-
Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Conditions: Keep the container tightly closed and away from sources of ignition such as heat, sparks, and open flames.[1][3][4][5]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[1]
Step 4: Professional Disposal
-
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed professional waste disposal company.
-
Documentation: Follow all institutional and regulatory requirements for waste manifest documentation.
-
Regulatory Compliance: The disposal must be in accordance with all local, state, and federal regulations.[3][5]
Step 5: Spill and Emergency Procedures In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the liquid.[1][5] Do not use combustible materials.
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1]
-
Reporting: Report the spill to your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 2,3-Pentanedione-¹³C₂.
Caption: Disposal workflow for 2,3-Pentanedione-¹³C₂.
References
Essential Safety and Logistics for Handling 2,3-Pentanedione-13C2
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling 2,3-Pentanedione-13C2, including detailed personal protective equipment (PPE) requirements, step-by-step handling protocols, and disposal plans.
Quantitative Safety Data Summary
The following table summarizes key quantitative safety data for 2,3-Pentanedione. Note that the toxicological data is for the non-isotopically labeled compound and should be considered representative for this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 3000 mg/kg | [1][2] |
| Dermal LD50 (Rabbit) | > 2500 mg/kg | [1] |
| Flash Point | 19 °C (66 °F) | [3] |
| Auto-ignition Temperature | 265 °C (509 °F) | [3] |
| UN Number | 1224 or 1993 | [3][4][5] |
| Hazard Class | 3 (Flammable Liquid) | [3][4][5] |
| Packing Group | II | [3][4][5] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.
1. Hand Protection:
-
Gloves: Wear chemical-resistant gloves.[6][7] Milled butyl rubber gloves are a suitable option for handling ketones.[6] Specialized ketone-resistant gauntlets, such as those made from PVA, offer enhanced protection, especially for prolonged handling or in situations with a high risk of splashing.[8][9][10][11]
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Proper Removal: Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]
2. Eye and Face Protection:
-
Safety Glasses: Wear chemical safety goggles that provide a complete seal around the eyes.[6]
-
Face Shield: In addition to goggles, use a face shield when there is a potential for splashing or when handling larger quantities.[6]
3. Skin and Body Protection:
-
Lab Coat: A standard lab coat should be worn to protect against minor splashes.
-
Chemical Apron: For larger quantities or tasks with a higher splash risk, a rubber or chemical-resistant apron is recommended.[6]
-
Impervious Clothing: In some situations, impervious clothing may be necessary to prevent skin contact.[3][5]
4. Respiratory Protection:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations at safe levels.[3][6][9]
-
Respirator: If ventilation is inadequate or when dealing with spills, a respirator may be required.[5] Consult your institution's safety officer for the appropriate respirator type.
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Pre-Handling and Preparation:
-
Review SDS: Before working with the compound, thoroughly read and understand the Safety Data Sheet (SDS) for 2,3-Pentanedione.[1]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (foam, carbon dioxide, or dry chemical) are readily accessible.[6]
-
Area Preparation: Work in a designated area, such as a chemical fume hood, away from sources of ignition like heat, sparks, and open flames.[1][3][5]
2. Handling the Compound:
-
Grounding: To prevent static discharge, which can ignite the flammable liquid, ensure that the container and receiving equipment are properly grounded and bonded.[4]
-
Dispensing: When transferring the liquid, use non-sparking tools.[4][7]
-
Avoid Inhalation: Do not breathe vapors or mists.[1][3][5][7]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][3][4] For isotopically labeled compounds, protection from bright light and storage at low temperatures (ideally below -80°C) is recommended to minimize decomposition.[12]
3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[1][7]
-
Absorption: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain and collect the spilled liquid.[1]
-
Collection: Place the absorbed material into a suitable, closed container for disposal.[1][3]
4. Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Licensed Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1][3][5] Do not mix with other waste.[1][4]
-
Container Disposal: Handle uncleaned containers as you would the product itself and dispose of them as unused product.[1][4]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. osha.gov [osha.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mu-intel.com [mu-intel.com]
- 6. threesixtysafety.com [threesixtysafety.com]
- 7. 2,3-Pentanedione SDS, 600-14-6 Safety Data Sheets - ECHEMI [echemi.com]
- 8. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]
- 9. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 10. glovesnstuff.com [glovesnstuff.com]
- 11. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 12. moravek.com [moravek.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
